2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,3-dihydropyrano[3,2-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-6-3-5-11-7-2-1-4-9-8(6)7/h1-2,4H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRJJPIVURFTGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60663751 | |
| Record name | 2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
405174-48-3 | |
| Record name | 2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405174-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60663751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one: A Privileged Scaffold in Medicinal Chemistry
Abstract
The 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one core is a significant heterocyclic scaffold that has garnered substantial interest in the field of drug discovery. This bicyclic system, integrating a dihydropyranone ring fused to a pyridine moiety, is a key structural component in numerous biologically active compounds.[1][2] This technical guide provides a comprehensive overview of a rational and efficient synthetic pathway to this important molecule, intended for researchers, medicinal chemists, and professionals in drug development. The proposed synthesis is grounded in established chemical principles and supported by analogous transformations reported in the scientific literature. We will delve into the strategic considerations for the synthesis, a detailed, step-by-step experimental protocol, and a mechanistic exploration of the key transformations.
Introduction: The Significance of the Pyrano[3,2-b]pyridine Scaffold
The fusion of pyran and pyridine rings gives rise to a class of heterocyclic compounds with a broad spectrum of pharmacological activities.[3][4] The pyranopyridine framework is a privileged structure in medicinal chemistry, with derivatives exhibiting promising anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The structural rigidity of the fused ring system, combined with the electronic properties of the incorporated heteroatoms, allows for specific and high-affinity interactions with various biological targets. The this compound core, in particular, presents multiple points for functionalization, enabling the generation of diverse chemical libraries for drug screening. The synthesis of this scaffold is therefore a critical endeavor for the exploration of new therapeutic agents.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic disconnection of the target molecule, this compound (1), suggests that the pyranone ring can be constructed via an intramolecular cyclization. This leads back to an acyclic precursor, a 3-(2-aminopyridin-3-yloxy)propanoic acid derivative (2). This intermediate, in turn, can be envisioned to arise from the reaction of a key starting material, 2-amino-3-hydroxypyridine (3), with a suitable three-carbon electrophile, such as an acrylate derivative.
Caption: Retrosynthetic analysis of this compound.
This two-step strategy, involving an initial intermolecular reaction followed by an intramolecular ring closure, is a robust and versatile approach for the construction of heterocyclic systems. The choice of reagents and reaction conditions for each step is critical to ensure high yields and purity of the desired product.
Synthesis of the Key Precursor: 2-amino-3-hydroxypyridine
The starting material, 2-amino-3-hydroxypyridine, is a crucial building block for the synthesis of the target molecule. Several methods for its preparation have been reported, with one of the most efficient being the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.[5]
Experimental Protocol: Synthesis of 2-amino-3-hydroxypyridine
Reaction Scheme:
Caption: Synthesis of 2-amino-3-hydroxypyridine via catalytic hydrogenation.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-hydroxy-3-nitropyridine | 140.09 | 5.0 g | 35.7 |
| 10% Palladium on Carbon | - | 0.5 g | - |
| Methanol | 32.04 | 250 mL | - |
| Celite® | - | - | - |
Procedure:
-
To a solution of 2-hydroxy-3-nitropyridine (5.0 g, 35.7 mmol) in methanol (250 mL) in a suitable reaction vessel, add 10% palladium on carbon (0.5 g).
-
Flush the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Introduce hydrogen gas into the suspension with stirring. Maintain a hydrogen atmosphere (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC), filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with methanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a mobile phase of 5% methanol in dichloromethane) to afford pure 2-amino-3-hydroxypyridine.
Expected Yield: ~80-90%
Synthesis of this compound
The construction of the pyranone ring is achieved through a two-step sequence starting from 2-amino-3-hydroxypyridine. The first step is a Michael addition of the hydroxyl group to an acrylate, followed by an intramolecular cyclization.
Step 1: Michael Addition
The nucleophilic hydroxyl group of 2-amino-3-hydroxypyridine can readily undergo a conjugate addition to an electron-deficient alkene such as methyl acrylate. This reaction is typically base-catalyzed.
Step 2: Intramolecular Cyclization
The resulting intermediate, a propanoate derivative, can then undergo an intramolecular cyclization to form the desired this compound. This ring-closing reaction is often promoted by a base and involves the nucleophilic attack of the amino group onto the ester carbonyl, with subsequent elimination of methanol.
Caption: Proposed two-step synthesis of the target molecule.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-amino-3-hydroxypyridine | 110.11 | 2.20 g | 20.0 |
| Methyl acrylate | 86.09 | 2.06 g | 24.0 |
| Sodium methoxide | 54.02 | 0.11 g | 2.0 |
| Methanol | 32.04 | 50 mL | - |
| Toluene | 92.14 | 100 mL | - |
Procedure:
-
Michael Addition:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-hydroxypyridine (2.20 g, 20.0 mmol) in methanol (50 mL).
-
Add sodium methoxide (0.11 g, 2.0 mmol) to the solution.
-
To this mixture, add methyl acrylate (2.06 g, 24.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.
-
After completion, neutralize the reaction mixture with a few drops of acetic acid and concentrate under reduced pressure to remove the methanol.
-
-
Intramolecular Cyclization:
-
To the crude intermediate from the previous step, add toluene (100 mL).
-
Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 0.30 g, 2.0 mmol).
-
Heat the mixture to reflux and monitor the reaction by TLC. The cyclization is expected to be complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
-
Mechanistic Insights
The key steps in this synthesis are the base-catalyzed Michael addition and the subsequent intramolecular cyclization.
-
Michael Addition: The base (sodium methoxide) deprotonates the hydroxyl group of 2-amino-3-hydroxypyridine, increasing its nucleophilicity. The resulting pyridinolate anion then attacks the β-carbon of the methyl acrylate in a conjugate fashion.
-
Intramolecular Cyclization: The added base in the second step deprotonates the amino group of the intermediate. The resulting amide anion then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group to yield the final pyranone ring. The use of a non-nucleophilic base like DBU is crucial to avoid side reactions with the ester. The intramolecular nature of this cyclization is entropically favored.[6]
Conclusion
This technical guide has outlined a rational and efficient synthetic route for the preparation of this compound. The described methodology, based on well-established organic transformations, provides a reliable pathway to this medicinally important heterocyclic scaffold. The detailed experimental protocols and mechanistic discussions are intended to equip researchers with the necessary information to successfully synthesize this compound and its derivatives for further investigation in drug discovery programs. The versatility of the key starting material, 2-amino-3-hydroxypyridine, opens avenues for the synthesis of a wide array of substituted pyranopyridinones, facilitating the exploration of their structure-activity relationships.
References
- 1. Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of novel pyranopyrones derived from engineered aromatic polyketides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 6. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
A Guide to Novel Synthesis Methods for Pyranopyridinone Derivatives: Strategies for Modern Drug Discovery
Introduction: The Rising Prominence of Pyranopyridinones in Medicinal Chemistry
The fusion of pyran and pyridinone rings creates the pyranopyridinone scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] These compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The structural versatility of the pyranopyridinone core allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity, making it a highly attractive framework in drug discovery and development.[2][3] This guide provides an in-depth exploration of novel and efficient synthetic methodologies for accessing these valuable derivatives, with a focus on strategies that align with the principles of modern, sustainable chemistry.
I. The Power of Convergence: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a cornerstone for the efficient synthesis of pyranopyridinone derivatives.[5][6][7] This approach offers significant advantages over traditional linear syntheses by minimizing reaction steps, reducing waste, and enabling the rapid generation of molecular diversity.[6][7]
A. One-Pot Synthesis of Pyrano[3,2-c]pyridones
A widely employed and highly efficient MCR for the synthesis of pyrano[3,2-c]pyridone derivatives involves the condensation of an aromatic aldehyde, malononitrile, and a 4-hydroxy-2-pyridone derivative.[5][8] This reaction is often catalyzed by a base, such as triethylamine, and can be performed in environmentally benign solvents like ethanol.[5]
Experimental Protocol: Triethylamine-Catalyzed Three-Component Synthesis of Pyrano[3,2-c]pyridones [5]
-
Reactant Preparation: To a round-bottom flask, add the aromatic aldehyde (0.8 mmol), malononitrile (0.8 mmol), and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol) in ethanol (3 mL).
-
Catalyst Addition: Add triethylamine (45 mol%) to the reaction mixture.
-
Reaction Execution: Reflux the mixture for 50 minutes. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the precipitate and wash it with cold ethanol to afford the pure pyrano[3,2-c]pyridone derivative.
The causality behind this experimental design lies in the sequential nature of the MCR. The base, triethylamine, facilitates the initial Knoevenagel condensation between the aromatic aldehyde and malononitrile. This is followed by a Michael addition of the 4-hydroxy-2-pyridone enolate to the activated alkene, and subsequent intramolecular cyclization and tautomerization to yield the final pyranopyridinone product.
Data Presentation: Yields of Synthesized Pyrano[3,2-c]pyridones
| Entry | Aldehyde | Product Yield (%)[5] |
| 1 | Benzaldehyde | 92 |
| 2 | 4-Chlorobenzaldehyde | 98 |
| 3 | 4-Methoxybenzaldehyde | 95 |
| 4 | 4-Nitrobenzaldehyde | 90 |
| 5 | 2-Chlorobenzaldehyde | 85 |
II. The Green Chemistry Revolution: Sustainable Synthetic Approaches
The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pyranopyridinone derivatives.[9][10][11] These approaches not only minimize environmental impact but often lead to improved reaction efficiency and safety.
A. Ultrasound-Assisted Synthesis: The Power of Sonochemistry
Ultrasound irradiation has emerged as a powerful tool in organic synthesis, accelerating reaction rates and improving yields.[12][13][14][15][16] In the context of pyranopyridinone synthesis, sonochemistry offers a green alternative to conventional heating methods, often enabling reactions to proceed under milder conditions and in shorter timeframes.[12][13][15] The physical phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, is responsible for the observed chemical effects.[14]
Experimental Protocol: Ultrasound-Assisted One-Pot Synthesis of Pyrano[2,3-b]pyridones [17]
-
Reactant Mixture: In a suitable vessel, combine 6-hydroxy-1,4-dimethyl-1,2-dihydropyridine, an aryl aldehyde, and malononitrile in a 1:1:1 molar ratio in 50% aqueous ethanol.
-
Catalyst Introduction: Add a catalytic amount of K2CO3.
-
Sonication: Immerse the reaction vessel in an ultrasonic cleaning bath and irradiate for 10-20 minutes.
-
Work-up: After completion of the reaction (monitored by TLC), the product can be isolated by simple filtration and recrystallization.
The use of ultrasound in this protocol provides the necessary activation energy for the reaction to proceed efficiently at ambient temperature, thus avoiding the need for high-temperature reflux.
B. Ionic Liquids: Novel Reaction Media and Catalysts
Ionic liquids (ILs), salts with melting points below 100 °C, have gained prominence as environmentally friendly alternatives to volatile organic solvents.[8] Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive media for organic reactions.[8] In the synthesis of pyranopyridinone derivatives, ionic liquids can act as both the solvent and the catalyst, promoting the reaction and facilitating product isolation.[8][18]
Diagram: Catalytic Cycle of an Ionic Liquid in MCR
References
- 1. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients | MDPI [mdpi.com]
- 8. Practical and efficient synthesis of pyrano[3,2-c]pyridone, pyrano[4,3-b]pyran and their hybrids with nucleoside as potential antiviral and antileishmanial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. researchgate.net [researchgate.net]
- 13. nanobioletters.com [nanobioletters.com]
- 14. researchgate.net [researchgate.net]
- 15. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of Highly Heterocyclic Fluorescent Molecules: 2-imino-2H-pyrano[3,2-<i>c</i>] Pyridin-5(6<i>H</i>)-ones Derivatives - ProQuest [proquest.com]
An In-depth Technical Guide to the Chemical Properties of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of the heterocyclic scaffold, 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one. While this specific entity is a niche molecule with limited dedicated research, this document synthesizes available data on its core characteristics and extrapolates its expected reactivity and potential applications based on the well-established chemistry of its constituent pyranone and pyridine rings. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, functionalization, and potential biological evaluation of this and related compounds in the field of medicinal chemistry and drug discovery.
Introduction: The Pyrano-Pyridine Scaffold
The fusion of pyran and pyridine rings creates a diverse family of heterocyclic compounds with significant interest in medicinal chemistry. The this compound scaffold, a member of this family, presents a unique combination of structural features: a dihydropyranone ring, which can be considered a constrained ester, fused to a pyridine ring, a bioisostere of benzene often incorporated to enhance solubility and introduce a basic center. This juxtaposition of functionalities suggests a rich and varied chemical reactivity, offering multiple points for derivatization and the potential for diverse biological activities. While extensive research on this specific isomer is not abundant, the broader class of pyrano-pyridines has been explored for various therapeutic applications, underscoring the potential of this core structure.
Physicochemical Properties
The fundamental properties of this compound provide a baseline for its handling, characterization, and application in synthetic and biological studies.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | Echemi[1] |
| Molecular Weight | 149.15 g/mol | Echemi[1] |
| CAS Number | 405174-48-3 | Echemi[1] |
| Boiling Point | 305.7°C at 760 mmHg | Echemi[1] |
| Density | 1.274 g/cm³ | Echemi[1] |
| Flash Point | 138.688°C | Echemi[1] |
| Refractive Index | 1.567 | Echemi[1] |
Predicted Spectroscopic Data:
| Spectroscopy | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (δ 7.0-8.5 ppm).- Two methylene groups of the dihydropyranone ring, likely appearing as triplets (δ 2.5-3.0 ppm and δ 4.5-5.0 ppm). |
| ¹³C NMR | - Carbonyl carbon (δ ~190 ppm).- Aromatic carbons of the pyridine ring (δ 120-150 ppm).- Methylene carbons of the dihydropyranone ring. |
| IR Spectroscopy | - Strong carbonyl (C=O) stretching frequency (~1680 cm⁻¹).- C-O-C stretching frequencies of the pyran ring.- C=N and C=C stretching frequencies of the pyridine ring. |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 149. |
Synthesis Strategies
The synthesis of the this compound core can be approached through several established methodologies for the construction of fused heterocyclic systems. The choice of synthetic route will depend on the availability of starting materials and the desired substitution patterns.
Conceptual Synthetic Workflow:
A conceptual retrosynthetic and forward synthesis workflow.
3.1. Intramolecular Cyclization of a Substituted Pyridine
A plausible and efficient route involves the intramolecular cyclization of a suitably functionalized pyridine precursor. This general strategy is widely employed in the synthesis of related dihydropyridinones.[2]
Protocol: A Generalized Approach
-
Starting Material: 2-Amino-3-hydroxypyridine.
-
Acylation: The amino group can be acylated with a suitable three-carbon electrophile containing a terminal group that can be converted to a leaving group (e.g., a protected halo-acid).
-
Deprotection and Cyclization: Deprotection of the acid and/or activation of the terminal group, followed by base-mediated intramolecular cyclization, would yield the desired pyranone ring fused to the pyridine core. The hydroxyl group of the pyridine would act as the nucleophile, attacking the activated carboxylic acid derivative.
Causality Behind Experimental Choices: The choice of 2-amino-3-hydroxypyridine as a starting material is strategic as it possesses the necessary nucleophiles (amino and hydroxyl groups) in the correct positions for the annulation of the pyranone ring. The selection of the acylating agent and the cyclization conditions would be critical to control the regioselectivity and avoid side reactions.
3.2. Diels-Alder and Related Cycloaddition Reactions
The hetero-Diels-Alder reaction is a powerful tool for the synthesis of six-membered heterocyclic rings.[3] While a direct application to this specific fused system is not documented, a creative approach could be envisioned.
Conceptual Approach:
A potential, though more complex, route could involve a Diels-Alder reaction between a substituted diene and a suitable dienophile to construct the dihydropyranone ring, followed by the formation of the fused pyridine ring. The feasibility of this approach would be highly dependent on the reactivity and stability of the required precursors.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups. The following sections outline the expected reactivity at key positions, supported by the known chemistry of related heterocyclic systems.
Reaction Sites Workflow:
Potential sites of chemical reactivity on the scaffold.
4.1. Reactions at the Carbonyl Group
The ketone at the C4 position is a primary site for nucleophilic attack.
-
Reduction: The carbonyl group can be reduced to a hydroxyl group using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would provide access to the corresponding alcohol, a versatile intermediate for further functionalization.
-
Grignard and Organolithium Reactions: Addition of Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols at the C4 position, allowing for the introduction of various alkyl or aryl substituents.
-
Wittig Reaction: The carbonyl group can be converted to an exocyclic double bond via the Wittig reaction, providing a scaffold for further modifications.
4.2. Reactivity of the Dihydropyran Ring
The dihydropyran ring, being a cyclic ether and enol ether precursor, offers several avenues for chemical transformation.
-
Ring Opening: Under acidic or basic conditions, the pyranone ring could potentially undergo hydrolysis to yield a substituted pyridine with a carboxylic acid side chain.
-
Dehydrogenation: Oxidation of the dihydropyranone ring could lead to the corresponding aromatic pyranone, which may exist in equilibrium with its pyridone tautomer.
4.3. Reactivity of the Pyridine Ring
The pyridine ring is generally susceptible to both electrophilic and nucleophilic aromatic substitution, although the electron-withdrawing nature of the fused pyranone ring will influence its reactivity.
-
Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and sulfonation are expected to occur on the pyridine ring, likely at positions less deactivated by the pyranone moiety.
-
Nucleophilic Aromatic Substitution: The pyridine ring can undergo nucleophilic substitution, particularly if activated by electron-withdrawing groups or through the formation of an N-oxide.
Potential Applications in Drug Discovery
While the biological profile of this compound itself is not well-characterized, the broader families of pyran and pyridine derivatives exhibit a wide range of pharmacological activities.[4][] This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents.
Potential Therapeutic Areas:
-
Oncology: Many fused heterocyclic compounds containing pyran and pyridine motifs have demonstrated anticancer properties.[6] The ability to functionalize the this compound core at multiple positions makes it an attractive starting point for the design of kinase inhibitors or other targeted anticancer agents.
-
Infectious Diseases: The pyridine ring is a common feature in many antibacterial and antifungal agents. The unique electronic and steric properties of this fused system could be exploited to develop novel antimicrobial compounds.
-
Neuroscience: Pyridine-containing compounds have been investigated for their activity on various central nervous system targets. Further exploration of this scaffold could lead to the discovery of new treatments for neurological disorders.
Drug Development Workflow:
A generalized workflow for drug discovery starting from the core scaffold.
Conclusion
This compound represents a heterocyclic scaffold with significant untapped potential. While direct experimental data is limited, a thorough analysis of the chemistry of its constituent pyranone and pyridine moieties allows for a robust prediction of its chemical properties and reactivity. This guide provides a foundational understanding for researchers to embark on the synthesis, characterization, and biological evaluation of this promising molecule. The versatility of its functional groups offers a rich platform for the generation of diverse chemical libraries, which could lead to the discovery of novel therapeutic agents across a range of diseases. Further dedicated research into this specific scaffold is warranted to fully elucidate its chemical and biological potential.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 4. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
spectroscopic analysis of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
An In-depth Technical Guide to the Spectroscopic Analysis of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic characterization of this compound (CAS No: 405174-48-3), a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1][2] The unique fusion of a dihydropyranone ring with a pyridine moiety imparts distinct chemical and physical properties, making robust structural verification essential.[1] This document is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. The narrative emphasizes the causality behind experimental choices and provides field-proven insights into data interpretation, ensuring a trustworthy and authoritative resource for laboratory application.
Introduction and Molecular Structure
This compound is a bicyclic heterocyclic compound with the molecular formula C₈H₇NO₂ and a molecular weight of approximately 149.15 g/mol .[2][3] Its scaffold is a key building block in organic synthesis and has been investigated for a range of biological activities, including antimicrobial and enzyme inhibition properties.[1] Accurate and unambiguous structural elucidation is the cornerstone of any chemical research, ensuring that biological or material properties are correctly attributed to the molecule of interest. Spectroscopic analysis provides the necessary toolkit for this confirmation.
The structural integrity of a sample is validated by interpreting a convergence of data from multiple spectroscopic techniques. Each method probes different aspects of the molecule's constitution—NMR reveals the carbon-hydrogen framework and connectivity, IR identifies functional groups, MS determines the mass and fragmentation patterns, and UV-Vis spectroscopy sheds light on the electronic conjugated system.
Below is the chemical structure with IUPAC numbering, which will be used for all subsequent spectral assignments.
References
The Emerging Therapeutic Potential of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one Derivatives: A Technical Guide for Drug Discovery Professionals
The intricate fusion of pyran and pyridine rings in the 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one scaffold presents a unique chemical architecture ripe for exploration in medicinal chemistry. This guide offers an in-depth technical exploration of this heterocyclic core, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, characterization, and burgeoning therapeutic applications. Drawing upon field-proven insights, this document elucidates the causal relationships behind experimental choices and provides a framework for the rational design of novel derivatives.
The this compound Core: A Privileged Scaffold
The this compound moiety is a bicyclic heterocyclic system with the molecular formula C₈H₇NO₂.[1] This structure is characterized by a dihydropyranone ring fused to a pyridine ring, a combination that imparts a unique set of physicochemical properties and a versatile three-dimensional shape. This structural motif is of significant interest in drug discovery due to its presence in a variety of biologically active compounds. The pyran ring can participate in hydrogen bonding and other non-covalent interactions, while the pyridine nitrogen offers a site for substitution and modulation of solubility and basicity. These features make the scaffold an attractive starting point for the development of new therapeutic agents.
Synthetic Strategies: Building the Core and Its Analogs
The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. While specific protocols for this exact isomer are not abundantly reported, methodologies for closely related pyranopyridine and pyranopyrimidine systems provide a strong foundation for synthetic design. Multicomponent reactions (MCRs) are particularly powerful in this context, allowing for the rapid assembly of molecular complexity from simple starting materials in a single step.
A plausible and efficient approach for the synthesis of derivatives of the pyrano[3,2-b]pyridine scaffold is a one-pot, three-component reaction. This strategy offers high atom economy and often proceeds under mild conditions.
Experimental Protocol: Three-Component Synthesis of a Pyrano[2,3-d]pyrimidine Dione Derivative (A Representative Protocol)
This protocol, adapted from the synthesis of a closely related pyrano[2,3-d]pyrimidine, illustrates the principles of a multicomponent reaction that can be conceptually applied to the synthesis of pyrano[3,2-b]pyridin-4-one derivatives.[2]
Reaction Scheme:
Caption: A representative three-component reaction for the synthesis of a pyran-fused heterocyclic system.
Materials:
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 2.4 mmol)
-
Malononitrile (2.0 mmol)
-
Barbituric acid (2.0 mmol)
-
Sulfonic acid functionalized nanoporous silica (SBA-Pr-SO₃H) (0.02 g)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Activate the SBA-Pr-SO₃H catalyst by heating at 100 °C under vacuum.
-
After cooling to room temperature, add the activated catalyst, barbituric acid (0.265 g), 4-nitrobenzaldehyde (0.362 g), and malononitrile (0.132 g) to a reaction vessel.
-
Heat the reaction mixture in an oil bath at 140 °C for 15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Recrystallize the resulting solid from a mixture of DMF and ethanol to yield the pure pyrano[2,3-d]pyrimidine dione derivative.
Causality Behind Experimental Choices:
-
Catalyst: The use of a solid acid catalyst like SBA-Pr-SO₃H facilitates both the initial Knoevenagel condensation and the subsequent Michael addition, while also allowing for easy removal by filtration.[2]
-
Solvent-free conditions: Conducting the reaction neat at an elevated temperature often accelerates the reaction rate and simplifies purification.
-
Multicomponent approach: This strategy is highly efficient, combining multiple synthetic steps into a single operation, which saves time, reagents, and reduces waste.
Structural Characterization of Pyrano[3,2-b]pyridin-4-one Derivatives
The unambiguous identification of newly synthesized derivatives is paramount. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data for a Representative Pyrano[3,2-c]pyridine Derivative
| Technique | Observed Data |
| ¹H NMR (DMSO-d₆) | δ 7.42 (m, 1H), 7.29–7.15 (m, 2H), 7.07 (s, 2H), 6.05 (s, 1H), 4.37 (s, 1H), 2.33 (s, 3H), 2.30 (s, 3H) |
| ¹³C NMR (DMSO-d₆) | δ 161.6, 159.8, 155.35, 148.7, 143.5, 132.9, 129.3, 120.2, 117.2, 116.8, 108.1, 105.3, 97.5, 57.9, 36.8, 30.9, 20.7 |
| HRMS (ESI) | m/z calcd for C₁₇H₁₃BrFN₃O₂ (M+Na⁺) 412.0073, found 412.0073 |
Source: Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones.
Biological Activities and Therapeutic Potential
Derivatives of pyran-fused heterocyclic systems have demonstrated a wide array of biological activities, highlighting their potential as scaffolds for the development of novel therapeutics.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of pyran derivatives. For instance, certain 4H-pyran derivatives have shown inhibitory activity against Gram-positive bacteria, with some compounds exhibiting lower IC₅₀ values than the standard antibiotic ampicillin.[3] Spiro-4H-pyran derivatives have also been shown to be effective against Staphylococcus aureus.
Table 1: Representative Antimicrobial Activity of 4H-Pyran Derivatives
| Compound | Test Organism | IC₅₀ (µM) |
| Derivative 4g | Gram-positive bacteria | < Ampicillin |
| Derivative 4j | Gram-positive bacteria | < Ampicillin |
Source: Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.[3]
Antioxidant Activity
The pyran scaffold is a component of many natural and synthetic compounds with antioxidant properties. The ability of these molecules to scavenge free radicals is a key aspect of their therapeutic potential.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a standard method for evaluating the antioxidant activity of chemical compounds.
Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Procedure:
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare serial dilutions of the test compounds in a suitable solvent.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the test compound required to scavenge 50% of the DPPH free radicals.
Anticancer Activity
The pyranopyridine and related pyran-fused heterocyclic scaffolds have emerged as promising frameworks for the development of anticancer agents. Derivatives have shown cytotoxic activity against various cancer cell lines, including non-small-cell lung cancer (A549), breast cancer (MCF-7), and human colorectal cancer (HCT-116) cells.[3]
Table 2: Representative Cytotoxic Activity of 4H-Pyran Derivatives against HCT-116 Cells
| Compound | IC₅₀ (µM) |
| Derivative 4d | 75.10 |
| Derivative 4k | 85.88 |
Source: Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations.[3]
Mechanism of Action and Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with various cellular targets and modulation of key signaling pathways. While the precise mechanisms for this specific scaffold are still under investigation, studies on related compounds provide valuable insights.
For instance, some pyran derivatives have been shown to exert their anticancer effects by inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[3] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis. Furthermore, some derivatives have been found to induce apoptosis through the activation of caspase-3.[3]
Signaling Pathway:
Caption: Potential anticancer mechanism of action involving CDK2 inhibition and caspase-3 activation.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of this core, coupled with the diverse biological activities exhibited by its derivatives, underscores its potential in drug discovery. Future research should focus on the synthesis of a wider range of derivatives to establish clear structure-activity relationships (SAR). In-depth mechanistic studies are also crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. The insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this intriguing heterocyclic system.
References
- 1. Three-component synthesis of pyrano[2,3-d]-pyrimidine dione derivatives facilitated by sulfonic acid nanoporous silica (SBA-Pr-SO3H) and their docking and urease inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4H-pyran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the 2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one Core for Drug Discovery Professionals
Introduction: The Emergence of the Pyrano[3,2-b]pyridine Scaffold in Medicinal Chemistry
The quest for novel molecular architectures that can address complex therapeutic challenges is a central theme in modern drug discovery. Among the vast landscape of heterocyclic compounds, the pyrano[3,2-b]pyridine core has garnered significant attention. This fused heterocyclic system, exemplified by 2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one (CAS Number: 405174-48-3), represents a promising scaffold for the development of new therapeutic agents. Its unique three-dimensional structure and the electronic properties arising from the fusion of a pyran and a pyridine ring offer a versatile platform for designing molecules with diverse biological activities.[1]
This technical guide provides a comprehensive overview of the this compound core, intended for researchers, scientists, and drug development professionals. While extensive public data on the specific biological activities of CAS 405174-48-3 is limited, this document will delve into the characterization of its core structure, general synthetic strategies, and the well-documented therapeutic potential of its derivatives, thereby providing a roadmap for its exploration in drug discovery programs.
Physicochemical Characterization of the Core Scaffold
The foundational step in evaluating a new chemical entity is a thorough understanding of its physicochemical properties. For this compound, these properties are critical for predicting its behavior in biological systems and for designing synthetic and formulation strategies.
| Property | Value | Source |
| CAS Number | 405174-48-3 | [2][3] |
| Molecular Formula | C₈H₇NO₂ | [2][3] |
| Molecular Weight | 149.15 g/mol | [2][3] |
| IUPAC Name | 2,3-dihydropyrano[3,2-b]pyridin-4-one | [1] |
| Canonical SMILES | C1COC2=C(C1=O)N=CC=C2 | [1] |
| InChI Key | GKRJJPIVURFTGT-UHFFFAOYSA-N | [1] |
| Predicted Boiling Point | 305.7°C at 760 mmHg | [2] |
| Predicted Flash Point | 138.688ºC | [2] |
| Predicted Density | 1.274 g/cm³ | [2] |
Synthetic Strategies for the Pyrano[3,2-b]pyridine Core
General Synthetic Workflow
A plausible synthetic approach involves the cyclization of a suitably substituted pyridine precursor. The following diagram illustrates a conceptual workflow for the synthesis of the this compound core.
Caption: Conceptual workflow for the synthesis of the target scaffold.
Experimental Protocol: A Representative Cyclization for a Dihydropyridone Core
The following protocol is adapted from methodologies for the synthesis of related dihydropyridone structures and serves as a foundational procedure that can be optimized for the target molecule.
Objective: To synthesize a dihydropyridone core via an intramolecular cyclization.
Materials:
-
Appropriately substituted pyridine precursor
-
Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium ethoxide)
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Standard laboratory glassware for reflux and work-up
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted pyridine precursor in the anhydrous solvent.
-
Catalyst Addition: Add the acid or base catalyst to the reaction mixture. The choice of catalyst will depend on the specific nature of the precursor.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the catalyst if necessary. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired dihydropyridone.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the aromatic protons on the pyridine ring and the aliphatic protons on the dihydropyran ring.
-
¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbon and the carbons of the fused heterocyclic system.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition and molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the carbonyl (C=O) stretching vibration.
Biological Activities and Therapeutic Potential of the Pyrano[3,2-b]pyridine Scaffold
While specific biological data for this compound is not extensively published, the broader class of pyranopyridine derivatives has shown significant promise in various therapeutic areas.[1] This suggests that the core scaffold of 405174-48-3 is a valuable starting point for medicinal chemistry campaigns.
Potential Therapeutic Applications:
-
Anticancer Activity: Derivatives of the pyranopyridine scaffold have been investigated for their ability to inhibit cell proliferation in various cancer cell lines.[1] The mechanism of action for some of these derivatives is believed to involve the inhibition of key enzymes in cancer cell signaling pathways.
-
Anti-inflammatory Properties: Related pyridine-4-one structures have demonstrated anti-inflammatory effects, potentially through the chelation of iron, which is involved in the inflammatory cascade.
-
Antiviral and Antimicrobial Potential: The heterocyclic nature of the pyranopyridine core makes it an attractive scaffold for the development of novel antiviral and antimicrobial agents.[1]
Hypothesized Mechanism of Action: Kinase Inhibition
A prevalent mechanism of action for many heterocyclic anticancer agents is the inhibition of protein kinases. The pyrano[3,2-b]pyridine scaffold can be functionalized to interact with the ATP-binding pocket of various kinases, leading to the modulation of downstream signaling pathways involved in cell growth and survival.
References
An In-Depth Technical Guide to 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The fused heterocyclic scaffold of pyranopyridinone represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide focuses on a key member of this family, 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one, providing a comprehensive overview of its chemical identity, synthesis, and potential as a modulator of critical biological pathways. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into the chemical properties and pharmacological promise of this versatile molecule.
Core Compound Identification and Structure
The compound of interest is systematically named 2,3-dihydropyrano[3,2-b]pyridin-4-one . This nomenclature precisely describes the fusion of a dihydropyran ring to a pyridine ring system.
Key Identifiers:
-
IUPAC Name: 2,3-dihydropyrano[3,2-b]pyridin-4-one
-
Molecular Formula: C₈H₇NO₂
-
Molecular Weight: 149.15 g/mol
-
CAS Number: 405174-48-3
The structural architecture features a bicyclic system where the pyran and pyridine rings are fused, creating a unique electronic and steric environment that is key to its chemical reactivity and biological interactions.
Synthesis Strategies: Multicomponent Reactions
One common approach involves the condensation of a β-ketoester, an aldehyde, and an amine source. For the synthesis of this compound, a plausible synthetic route would involve the reaction of a suitable pyridine-based precursor with a C3 synthon.
Generalized Experimental Protocol for Dihydropyridone Synthesis
The following protocol is a generalized representation of a multicomponent reaction for the synthesis of a dihydropyridone scaffold, which can be adapted for the synthesis of this compound with appropriate starting materials.
Materials:
-
β-ketoester (e.g., ethyl acetoacetate)
-
Aromatic or aliphatic aldehyde
-
Ammonium acetate (as ammonia source)
-
Ethanol (as solvent)
-
Catalyst (e.g., piperidine, L-proline)
Procedure:
-
To a solution of the aldehyde (1 mmol) and the β-ketoester (1 mmol) in ethanol (10 mL), add ammonium acetate (1.2 mmol) and the catalyst (10 mol%).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. While specific data for the parent compound is not provided in the search results, the expected spectral features are outlined below based on the analysis of related structures.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the dihydropyran and pyridine rings. The methylene protons of the dihydropyran ring would likely appear as multiplets in the upfield region. The aromatic protons on the pyridine ring would be observed as doublets or multiplets in the downfield aromatic region.
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the pyranone ring (typically in the range of 160-180 ppm), the sp² carbons of the pyridine ring, and the sp³ carbons of the dihydropyran ring.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the region of 1650-1700 cm⁻¹. Bands corresponding to C=C and C=N stretching vibrations of the aromatic system would also be present.
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (149.15 g/mol ). Fragmentation patterns would provide further structural information.
Therapeutic Potential and Biological Activity
The pyranopyridine scaffold is a recurring motif in biologically active molecules, exhibiting a range of pharmacological properties. Derivatives of this compound have been investigated for their potential as antimicrobial, antioxidant, and anticancer agents.
Antimicrobial Activity
Derivatives of pyranopyridines have demonstrated efficacy against various bacterial and fungal strains. The mechanism of action is thought to involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. Quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are crucial for evaluating the potency of these compounds. For instance, some spiro-4H-pyran derivatives have shown good antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes.
Anticancer Activity
The anticancer potential of pyranopyridine derivatives is a significant area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, and liver.[1]
| Compound Class | Cell Line | IC₅₀ (µM) |
| Pyrano[3,2-c]pyridine derivative | MCF-7 (Breast Cancer) | 60 ± 4.0 |
| Pyrano[3,2-c]pyridine derivative | HepG2 (Liver Cancer) | 4.5 ± 0.3 |
Table 1: Representative IC₅₀ values for pyranopyridine derivatives against human cancer cell lines.[1]
The mechanism of anticancer action for some pyranopyridine derivatives has been linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.[1] Furthermore, inhibition of key signaling proteins such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) has been identified as a potential therapeutic strategy.[2]
References
A Theoretical and Computational Guide to the Pyrano[3,2-b]pyridin-4-one Scaffold: From Quantum Mechanics to Drug Design
Introduction: The Rising Prominence of the Pyrano[3,2-b]pyridin-4-one Scaffold
In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of modern drug discovery. The pyrano[3,2-b]pyridin-4-one core, a fused heterocyclic system comprising a pyran ring fused to a pyridinone ring, has emerged as one such scaffold of significant interest. Its rigid, planar structure, combined with a rich array of hydrogen bond donors and acceptors, provides an ideal foundation for the design of potent and selective therapeutic agents.
Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, antibacterial, antioxidant, and anti-inflammatory properties.[1][2] The versatility of the pyrano[3,2-b]pyridin-4-one system lies in its synthetic tractability, allowing for systematic structural modifications to optimize pharmacokinetic profiles and enhance biological activity.[2] This guide provides an in-depth exploration of the theoretical and computational methodologies employed to unlock the full therapeutic potential of this promising scaffold, offering a roadmap for researchers and drug development professionals.
Pillar 1: Quantum Chemical Investigations with Density Functional Theory (DFT)
Before a molecule is even synthesized, its intrinsic electronic properties can offer profound insights into its potential reactivity, stability, and intermolecular interactions. Density Functional Theory (DFT) has become the workhorse of computational chemistry for this purpose, providing a balance between accuracy and computational cost.
Why DFT for the Pyrano[3,2-b]pyridin-4-one Scaffold?
The rationale for applying DFT to this scaffold is multifold. DFT calculations allow us to:
-
Determine the Most Stable Conformation: By optimizing the molecular geometry, we can find the lowest energy structure, which is crucial for subsequent, more complex studies like molecular docking.
-
Analyze the Electronic Landscape: The distribution of electrons governs how the molecule will interact with its biological target. Key parameters derived from DFT include:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
-
Molecular Electrostatic Potential (MEP): This mapping reveals the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for hydrogen bonding and other non-covalent interactions.
-
-
Calculate Reactivity Descriptors: Global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated to quantify the molecule's reactivity.
Experimental Protocol: A Standard DFT Workflow
Below is a generalized, step-by-step protocol for a DFT analysis of a novel pyrano[3,2-b]pyridin-4-one derivative.
Objective: To calculate the optimized geometry, frontier molecular orbitals, and MEP map.
Software: Gaussian, ORCA, or similar quantum chemistry packages.
Methodology:
-
Structure Preparation:
-
Draw the 2D structure of the pyrano[3,2-b]pyridin-4-one derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D coordinate file (.mol or .xyz format).
-
-
Input File Generation:
-
Create an input file specifying the level of theory and basis set. A common and reliable choice for organic molecules is the B3LYP functional with the 6-311+G(d,p) basis set.
-
Specify the calculation type: Opt for geometry optimization followed by Freq for frequency analysis to confirm a true energy minimum.
-
Define the charge and multiplicity of the molecule (typically neutral singlet for this scaffold).
-
-
Execution of Calculation:
-
Submit the input file to the quantum chemistry software. This process can take from minutes to hours depending on the size of the molecule and the computational resources available.
-
-
Post-Processing and Analysis:
-
Geometry Optimization: Verify that the optimization converged successfully and that the frequency calculation yielded no imaginary frequencies.
-
FMO Analysis: Visualize the HOMO and LUMO isosurfaces to identify the regions of electron density involved in potential chemical reactions. Record the HOMO and LUMO energies to calculate the energy gap.
-
MEP Analysis: Generate and visualize the MEP map. Identify the negative potential regions (typically around the carbonyl oxygen and pyridine nitrogen) as likely hydrogen bond acceptors and positive regions as potential donors.
-
Pillar 2: Elucidating Biological Interactions via Molecular Docking
While DFT provides insights into the intrinsic properties of a molecule, molecular docking simulates its interaction with a specific biological target, such as an enzyme or receptor. This in silico technique is indispensable for hypothesis-driven drug design, allowing for the rapid screening of virtual libraries and the prioritization of candidates for synthesis.
The Causality Behind Docking Choices
The choice of a protein target is dictated by the therapeutic goal. For instance, if designing an anticancer agent, a relevant kinase like the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) might be selected, as pyrano-pyridine conjugates have shown inhibitory activity against these targets.[3][4] The docking process then predicts the binding conformation (pose) of the pyrano[3,2-b]pyridin-4-one derivative within the protein's active site and estimates the strength of the interaction via a scoring function.
Experimental Protocol: A Typical Molecular Docking Workflow
Objective: To predict the binding mode and affinity of a pyrano[3,2-b]pyridin-4-one derivative against a target protein (e.g., VEGFR-2).
Software: AutoDock, Glide, GOLD, or similar docking programs.
Methodology:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-ligands, and any non-essential protein chains.
-
Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidine.
-
Perform energy minimization to relieve any steric clashes.
-
-
Ligand Preparation:
-
Use the DFT-optimized 3D structure of the pyrano[3,2-b]pyridin-4-one derivative.
-
Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
-
Grid Generation:
-
Define the binding site on the protein. This is typically done by creating a grid box centered on the co-crystallized ligand or a known active site. The size of the box should be sufficient to accommodate the ligand.
-
-
Docking Simulation:
-
Run the docking algorithm, which will systematically explore different conformations and orientations of the ligand within the defined grid box.
-
The program will generate a series of possible binding poses, each with a corresponding docking score.
-
-
Analysis of Results:
-
Pose Selection: The pose with the best (usually most negative) docking score is typically considered the most probable binding mode.
-
Interaction Analysis: Visualize the best-ranked pose in complex with the protein. Identify and analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the active site residues. This analysis is crucial for understanding the structural basis of binding and for designing further modifications to improve affinity.
-
Pillar 3: Bridging Theory and Reality: Synthesis and In Silico ADME/T
Theoretical studies provide powerful predictions, but they must be grounded in experimental reality. The synthesis of prioritized compounds allows for their evaluation in biological assays, creating a feedback loop for refining computational models.
Synthetic Strategies
The pyrano[3,2-b]pyridin-4-one scaffold is often accessible through multi-component reactions (MCRs). For instance, a common approach involves the reaction of an aldehyde, a 4-hydroxy-pyridin-2(1H)-one, and an active methylene compound like malononitrile.[5] These one-pot syntheses are efficient and allow for the rapid generation of a diverse library of derivatives for screening.
Predicting Drug-Likeness: ADME/T Analysis
A potent molecule is of little therapeutic value if it cannot reach its target in the body or if it is toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties computationally is a critical step in early-stage drug discovery.
Methodology: Various online tools and software packages (e.g., SwissADME, QikProp) use quantitative structure-activity relationship (QSAR) models to predict properties such as:
-
Lipophilicity (LogP): Influences solubility and membrane permeability.
-
Aqueous Solubility (LogS): Critical for absorption and distribution.
-
Drug-Likeness: Adherence to empirical rules like Lipinski's Rule of Five.
-
Pharmacokinetics: Prediction of properties like blood-brain barrier penetration and cytochrome P450 inhibition.
These predictions help to flag potential liabilities early, allowing chemists to modify the scaffold to improve its overall drug-like properties.
Data Presentation and Visualization
Quantitative Data Summary
For a hypothetical derivative, "Pyrano-X," the following tables summarize the kind of data generated from the described theoretical studies.
Table 1: DFT-Calculated Quantum Chemical Parameters for Pyrano-X
| Parameter | Value | Interpretation |
| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital |
| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital |
| Energy Gap (ΔE) | 4.7 eV | Indicator of chemical stability |
| Dipole Moment | 3.2 Debye | Measure of the molecule's overall polarity |
Table 2: Molecular Docking and ADME Prediction for Pyrano-X against VEGFR-2
| Parameter | Value / Prediction | Interpretation |
| Docking Score | -9.8 kcal/mol | Predicted binding affinity |
| Key H-Bonds | Cys919, Asp1046 | Key interactions stabilizing the complex |
| Lipinski's Rule | 0 Violations | Good predicted drug-likeness |
| Predicted LogP | 2.5 | Optimal lipophilicity |
| Blood-Brain Barrier | Low Penetration | Predicted to have low CNS side effects |
Visualizing Workflows and Interactions
Clear diagrams are essential for communicating complex computational workflows and results.
Caption: Computational workflow for the theoretical study of pyrano[3,2-b]pyridin-4-one derivatives.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 3. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: The Strategic Utility of 2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one in Modern Drug Discovery
Introduction: The landscape of medicinal chemistry is perpetually driven by the search for novel molecular scaffolds that can serve as foundational building blocks for new therapeutic agents. Among these, heterocyclic compounds are of paramount importance due to their diverse chemical properties and their prevalence in biologically active molecules. The 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one core, a fused heterocyclic system, has emerged as a privileged scaffold in drug discovery. Its unique structural and electronic features—combining a dihydropyranone ring with a pyridine moiety—offer a versatile platform for creating compounds with significant therapeutic potential, particularly in the realms of oncology and metabolic diseases.
This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this compound as a key pharmaceutical intermediate. We will explore its synthesis, reactivity, and its role in the construction of complex, biologically active molecules, supported by detailed, field-tested protocols.
The Pyrano[3,2-b]pyridine Scaffold: A Privileged Structure
The fusion of a pyranone ring with a pyridine ring creates a rigid, planar system with a distinct distribution of electron density. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyranone carbonyl group provides another key interaction site. This inherent functionality makes the scaffold an excellent starting point for developing inhibitors that target enzyme active sites, such as kinases.
One of the most significant applications of this scaffold is in the synthesis of inhibitors targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers. The pyranopyridine core serves as an effective mimic of the adenine region of ATP, allowing it to bind competitively to the ATP-binding pocket of PI3K isoforms.
Synthesis of the Core Intermediate
The foundational step in utilizing this scaffold is its efficient synthesis. A common and reliable method involves the reaction of 2-amino-3-hydroxypyridine with an appropriate three-carbon electrophile, such as ethyl 3-ethoxyacrylate, followed by an intramolecular cyclization.
Protocol 1: Synthesis of this compound
This protocol details a robust procedure for the gram-scale synthesis of the title compound.
Materials:
-
2-Amino-3-hydroxypyridine
-
Ethyl 3-ethoxyacrylate
-
Diphenyl ether
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (pellets)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate
Procedure:
-
Step 1: Condensation Reaction. In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in absolute ethanol. Add ethyl 3-ethoxyacrylate (1.1 eq) to the solution.
-
Reflux the mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Step 2: Cyclization. Remove the ethanol under reduced pressure. To the resulting crude residue, add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to 240-250 °C for 2-4 hours to facilitate the intramolecular cyclization. The high temperature is necessary to overcome the activation energy for the ring-closing reaction.
-
Step 3: Work-up and Purification. Allow the reaction mixture to cool to room temperature. The product will often precipitate out.
-
Dilute the mixture with hexanes to further precipitate the product and filter the solid.
-
Wash the collected solid with copious amounts of hexanes to remove the diphenyl ether.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.
Self-Validation:
-
TLC Analysis: Use a 1:1 ethyl acetate/hexanes mobile phase. The product should have a distinct Rf value compared to the starting materials.
-
Melting Point: The purified compound should have a sharp melting point consistent with literature values.
-
Spectroscopic Confirmation:
-
¹H NMR: Expect characteristic peaks for the aromatic pyridine protons and the two methylene groups of the dihydropyranone ring.
-
¹³C NMR: Confirm the presence of the carbonyl carbon (~170-180 ppm) and other aromatic and aliphatic carbons.
-
MS (ESI): Observe the expected [M+H]⁺ peak.
-
Application in the Synthesis of PI3K Inhibitors
The true utility of this compound is realized in its subsequent elaboration into potent and selective kinase inhibitors. A key transformation is the introduction of substituents at the C6 and C8 positions, which are crucial for achieving desired potency and isoform selectivity.
A prominent example is the synthesis of compounds analogous to GSK2636771, a selective PI3Kβ inhibitor that has been investigated in clinical trials. The synthesis often involves a critical nucleophilic aromatic substitution (SNAAr) reaction.
Workflow for PI3K Inhibitor Synthesis
The following diagram illustrates a generalized workflow for converting the core intermediate into a functionalized PI3K inhibitor.
Application Notes and Protocols for Biological Assays of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one Activity
Introduction: Unveiling the Therapeutic Potential of the Pyrano[3,2-b]pyridine Scaffold
The 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one scaffold has emerged as a privileged structure in medicinal chemistry, with a growing body of evidence suggesting its significant potential in the development of novel therapeutic agents. Derivatives of this heterocyclic system have demonstrated a wide range of biological activities, most notably as potent anti-cancer agents.[1] The core of their anti-neoplastic action appears to be multifactorial, involving the modulation of key cellular processes such as cell proliferation, apoptosis, and cell cycle progression.[2]
Furthermore, specific molecular targets have been identified, including critical signaling kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as enzymes essential for DNA replication and integrity, such as Topoisomerase II.[1][2][3] Some derivatives have also been shown to interfere with the Wnt signaling pathway through the inhibition of Tankyrase.[4] Beyond oncology, this scaffold has shown promise for its antimicrobial and antioxidant properties.[5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a suite of detailed application notes and protocols to thoroughly characterize the biological activity of novel this compound derivatives. The assays described herein are designed to be robust and reproducible, enabling a systematic evaluation of a compound's cytotoxic and mechanistic properties.
Part 1: Foundational Assays for Anticancer Activity
A primary and essential step in the evaluation of any potential anti-cancer compound is to determine its effect on cell viability and its ability to induce programmed cell death. The following protocols provide a robust framework for these initial screening assays.
Assessment of Cytotoxicity: The MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6] The intensity of the resulting purple color is directly proportional to the number of viable cells.[6]
Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed cells in a 96-well flat-bottom microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the this compound test compound in culture medium. It is advisable to perform a broad range of concentrations initially (e.g., 0.01 µM to 100 µM) to determine the approximate IC₅₀ value.
-
Include a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.5% to avoid solvent toxicity) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
After the treatment period, add 10 µL of the MTT stock solution to each well.[3]
-
Incubate the plate for 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log concentration of the test compound to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Quantifying Apoptosis: Annexin V-FITC and Propidium Iodide Staining
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorophore like FITC to detect apoptotic cells.[8][9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[8][10] Dual staining with Annexin V-FITC and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[9][12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.[10]
-
Analyze the samples immediately by flow cytometry.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.
-
FITC fluorescence is typically detected in the FL1 channel (530 nm) and PI fluorescence in the FL2 or FL3 channel (>575 nm).[10][11]
-
-
Data Interpretation:
Investigating Apoptotic Pathway Activation: Caspase-3/7 Activity Assay
Caspases are a family of cysteine proteases that play essential roles in apoptosis. Caspase-3 and Caspase-7 are key executioner caspases, and their activation is a central event in the apoptotic cascade.[13] Measuring the activity of these caspases can confirm that the observed cell death is occurring through apoptosis. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the combined activities of caspase-3 and -7. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal.[1][14]
Protocol: Caspase-Glo® 3/7 Luminescent Assay
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for attachment.
-
Treat cells with the test compound at various concentrations for a predetermined time (e.g., 6, 12, or 24 hours). Include positive and negative controls.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[14]
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[14]
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of caspase activity.
-
Normalize the results to a cell viability assay (e.g., MTT or CellTiter-Glo®) performed in a parallel plate to account for differences in cell number.
-
Express the results as fold-change in caspase activity compared to the vehicle-treated control.
-
Part 2: Mechanistic Assays for Target Identification and Pathway Analysis
Once the foundational anti-cancer activity of a this compound derivative has been established, the next critical step is to elucidate its mechanism of action. The following protocols are designed to investigate the compound's effects on specific molecular targets and signaling pathways.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
Many anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.
Protocol: Cell Cycle Analysis
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Harvest the cells by trypsinization, and centrifuge at 1200 rpm for 5 minutes.[15]
-
-
Cell Fixation:
-
Staining:
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[15]
-
Wash the cell pellet twice with PBS.[15]
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[15][17] The RNase A is crucial to degrade RNA, which PI can also bind to.
-
Incubate for 30 minutes at room temperature in the dark.[17]
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
The DNA content is measured by detecting the fluorescence of PI.
-
The data is typically displayed as a histogram of cell count versus fluorescence intensity.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
Compare the cell cycle distribution of treated cells to that of control cells to identify any cell cycle arrest.
-
Targeting Receptor Tyrosine Kinases: In Vitro Kinase Inhibition Assays (EGFR/VEGFR-2)
The aberrant activation of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2 is a common driver of cancer cell growth, proliferation, and angiogenesis. Several pyranopyridine derivatives have been identified as inhibitors of these kinases.[1] In vitro kinase assays are essential for directly measuring the inhibitory activity of a compound against a purified kinase.
Generalized Protocol: In Vitro Kinase Inhibition Assay
-
Reagents and Materials:
-
Purified recombinant human EGFR or VEGFR-2 kinase.
-
Kinase-specific substrate (e.g., a synthetic peptide).
-
ATP.
-
Kinase assay buffer.
-
Test compound serially diluted in DMSO.
-
A method for detecting kinase activity (e.g., ADP-Glo™ Kinase Assay, which measures ADP production as a universal indicator of kinase activity).
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature or 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction according to the detection kit's instructions.
-
Add the detection reagent (e.g., ADP-Glo™ Reagent) to convert the ADP produced to ATP, and then add a second reagent to measure the newly synthesized ATP via a luciferase-based reaction.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the amount of kinase inhibition.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of the compound.
-
Table 1: Representative Kinase Inhibition Data
| Compound | Target Kinase | IC₅₀ (nM) |
| Derivative X | EGFR | 50 |
| Derivative Y | VEGFR-2 | 75 |
| Erlotinib (Control) | EGFR | 2 |
| Sorafenib (Control) | VEGFR-2 | 90 |
Probing the Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers.[18] Some pyranopyridone derivatives have been shown to inhibit this pathway by targeting Tankyrase, an enzyme that promotes the degradation of Axin, a key component of the β-catenin destruction complex.[4]
Activation of the canonical Wnt pathway leads to the accumulation of β-catenin in the nucleus, where it complexes with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to drive the expression of target genes.[19] A TCF/LEF luciferase reporter assay is a robust method to quantify the activity of the Wnt/β-catenin pathway.[2][20][21]
Protocol: TCF/LEF Dual-Luciferase Reporter Assay
-
Cell Transfection:
-
Seed HEK293T or another suitable cell line in a 24-well plate.
-
Co-transfect the cells with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).[20]
-
-
Compound Treatment and Pathway Stimulation:
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[22]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold-change in reporter activity in stimulated cells treated with the compound compared to stimulated cells treated with vehicle alone.
-
Determine the IC₅₀ value for the inhibition of Wnt signaling.
-
A direct consequence of canonical Wnt pathway activation is the stabilization and accumulation of β-catenin protein.[19] Western blotting can be used to qualitatively and semi-quantitatively measure the levels of β-catenin in cells treated with a test compound.
Protocol: Western Blot for β-Catenin
-
Protein Extraction:
-
Treat cells with the test compound and a Wnt agonist as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23]
-
Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Perform densitometric analysis to quantify the relative levels of β-catenin.
-
Assessing Inhibition of Topoisomerase II
Topoisomerase II is an enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation by managing DNA topology. It is a well-established target for anticancer drugs.[2] Topoisomerase II inhibitors can be classified as either catalytic inhibitors or poisons that stabilize the covalent enzyme-DNA cleavage complex, leading to DNA strand breaks.[25][26]
Protocol: Topoisomerase II Drug Screening Assay
This protocol is based on a typical Topoisomerase II drug screening kit.
-
Reaction Setup:
-
On ice, set up reactions in microcentrifuge tubes containing reaction buffer, supercoiled plasmid DNA (e.g., pBR322) or kDNA as the substrate, and the test compound at various concentrations.[27][28]
-
Include a positive control inhibitor (e.g., etoposide, a Topo II poison) and a no-enzyme control.[27]
-
-
Enzyme Reaction:
-
Reaction Termination and Protein Digestion:
-
Agarose Gel Electrophoresis:
-
Add gel loading buffer to each sample.
-
Resolve the DNA topoisomers on a 1% agarose gel.
-
Stain the gel with ethidium bromide or a safer alternative and visualize the DNA bands under UV light.
-
-
Data Interpretation:
-
Catalytic inhibition: A decrease in the conversion of supercoiled DNA to relaxed DNA compared to the enzyme-only control.
-
Topo II poisoning: The appearance of a linear DNA band, indicating the stabilization of the cleavage complex and subsequent DNA double-strand breaks.[26]
-
Part 3: Visualizing the Molecular Landscape
Understanding the signaling pathways affected by this compound derivatives is crucial for a comprehensive mechanistic understanding. The following diagrams, rendered using Graphviz, illustrate the key pathways discussed.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 2. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. static.igem.org [static.igem.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. promega.com [promega.com]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 17. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 18. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. topogen.com [topogen.com]
- 26. m.youtube.com [m.youtube.com]
- 27. topogen.com [topogen.com]
- 28. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 29. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrano[3,2-b]pyridine Scaffold
The fusion of pyran and pyridine rings creates heterocyclic systems of significant interest in medicinal chemistry. The 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one core, in particular, represents a privileged scaffold found in a variety of pharmacologically active molecules. These compounds exhibit a broad spectrum of biological activities, including potential anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][3] The structural rigidity of the fused ring system, combined with its capacity for diverse functionalization, makes it an attractive target for the development of novel therapeutic agents.[4]
This document provides a detailed overview of a reliable and efficient synthetic strategy for accessing this compound derivatives, focusing on the underlying chemical principles, a step-by-step experimental protocol, and modern synthetic enhancements such as microwave-assisted techniques.
Synthetic Strategy: Intramolecular Cyclization Pathway
The most robust and widely adopted method for constructing the this compound skeleton involves a two-step sequence: O-alkylation of a 2-hydroxypyridine precursor followed by a base-mediated intramolecular cyclization. This strategy offers high regioselectivity and is amenable to a wide range of substituents.
Mechanistic Rationale
The synthesis begins with a suitably substituted 2-hydroxypyridine, typically bearing an electron-withdrawing group such as a nitrile (-CN) at the 3-position. The nitrile group serves a dual purpose: it acidifies the hydroxyl proton, facilitating its removal, and it acts as the key nucleophile in the subsequent ring-closing step.
-
Step 1: O-Alkylation. The synthesis is initiated by the deprotonation of the 2-hydroxypyridine using a suitable base to form a pyridin-2-olate anion. This potent nucleophile then undergoes an S_N2 reaction with an alkylating agent containing a terminal alkyne, such as propargyl bromide. This step, known as O-alkylation, tethers the reactive alkyne functionality to the pyridine core.[5][6] The choice of a non-nucleophilic base is critical to prevent competition with the desired alkylation reaction.[7]
-
Step 2: Intramolecular Cyclization. The key ring-forming step is an intramolecular cyclization of the resulting 2-(propargyloxy)pyridine-3-carbonitrile intermediate.[8][9] In the presence of a base, a cascade reaction is initiated. The precise mechanism can be subject to reaction conditions, but a plausible pathway involves a base-promoted tautomerization of the alkyne to a highly reactive allene intermediate.[9] The nitrogen atom of the cyano group then performs a nucleophilic attack on the central carbon of the allene, leading to the formation of the six-membered pyran ring. Subsequent tautomerization yields the stable this compound product.
Visualization of the Synthetic Pathway
Caption: Overall synthetic scheme for this compound.
Microwave-Assisted Synthesis: A Modern Approach
Conventional heating for the cyclization step can require long reaction times and high temperatures, sometimes leading to side-product formation. Microwave-assisted organic synthesis offers a significant improvement by dramatically reducing reaction times from hours to minutes and often increasing product yields.[10][11] The rapid, uniform heating provided by microwave irradiation can enhance reaction rates and minimize thermal decomposition, making it an efficient and green alternative.[12][13]
Detailed Experimental Protocol
This section provides a representative, step-by-step procedure for the synthesis of a model compound, this compound.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Molar Eq. | Amount |
| 2-Hydroxynicotinonitrile | C₆H₄N₂O | 120.11 | 1.0 | 1.20 g |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 1.2 | 0.48 g |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 20 mL |
| Propargyl Bromide (80% in toluene) | C₃H₃Br | 118.96 | 1.1 | 1.0 mL |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.0 | 2.76 g |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed |
| n-Hexane | C₆H₁₄ | 86.18 | - | As needed |
| Deionized Water | H₂O | 18.02 | - | As needed |
| Saturated Brine Solution | NaCl(aq) | - | - | As needed |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed |
| Silica Gel (200-300 mesh) | SiO₂ | 60.08 | - | For chromatography |
Caution: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere. Propargyl bromide is a lachrymator and toxic. All operations should be performed in a well-ventilated fume hood.
Step-by-Step Procedure
Part A: Synthesis of 2-(Propargyloxy)nicotinonitrile (Intermediate)
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-hydroxynicotinonitrile (1.20 g, 10 mmol).
-
Solvent Addition: Add anhydrous DMF (20 mL) to the flask and stir the mixture until the solid is fully dissolved.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (0.48 g of 60% dispersion, 12 mmol) portion-wise over 10 minutes. Effervescence (hydrogen gas evolution) will be observed. Allow the mixture to stir at 0 °C for 30 minutes.
-
Alkylation: While maintaining the temperature at 0 °C, add propargyl bromide (1.0 mL, ~11 mmol) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates completion.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by the slow addition of deionized water (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification of Intermediate: Combine the organic layers, wash with saturated brine solution (2 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude intermediate. This product is often sufficiently pure for the next step, or it can be purified by flash column chromatography if necessary.
Part B: Intramolecular Cyclization to this compound
-
Reaction Setup: To a 50 mL round-bottom flask, add the crude 2-(propargyloxy)nicotinonitrile intermediate (~10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add anhydrous DMF (15 mL) to the flask.
-
Cyclization (Conventional Heating): Equip the flask with a reflux condenser and heat the mixture to 100-110 °C in an oil bath for 8-12 hours.
-
Alternative (Microwave Heating): Place the reaction mixture in a sealed microwave vessel and heat at 120 °C for 15-25 minutes in a dedicated microwave reactor.[10]
-
-
Reaction Monitoring: Monitor the reaction by TLC (1:1 Hexane:Ethyl Acetate) until the intermediate is consumed.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water (50 mL). A solid precipitate should form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
Characterization
The final product's identity and purity should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the ketone).
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis and purification protocol.
References
- 1. researchgate.net [researchgate.net]
- 2. asianjpr.com [asianjpr.com]
- 3. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]
- 7. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 8. Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines – ScienceOpen [scienceopen.com]
- 9. Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties | MDPI [mdpi.com]
- 11. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Revitalizing Antibiotic Efficacy: 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one as a Potent Efflux Pump Inhibitor
Introduction: The Challenge of Multidrug Resistance
The relentless rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A primary mechanism underpinning this resistance is the overexpression of efflux pumps, membrane proteins that actively expel a broad spectrum of antibiotics from the bacterial cell, rendering them ineffective.[1][2][3] The Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to the MDR phenotype in Gram-negative bacteria.[1][2][3] This has spurred the search for potent efflux pump inhibitors (EPIs) that can be used as adjuvants to restore the efficacy of existing antibiotics.[2][3][4] One such promising candidate is the novel pyranopyridine compound, 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as an efflux pump inhibitor. It details the compound's mechanism of action, provides step-by-step protocols for its evaluation, and outlines its potential in combating multidrug resistance.
This compound: A Novel Pyranopyridine EPI
This compound belongs to a class of pyranopyridine compounds that have demonstrated potent inhibitory activity against RND efflux pumps, particularly AcrB in Escherichia coli.[1][2][5] The core structure of pyranopyridine has been the subject of synthetic efforts to generate derivatives with improved efficacy and pharmacological properties.[6]
Mechanism of Action
The primary target of this pyranopyridine series is the AcrB protein, a key component of the AcrAB-TolC efflux pump system in E. coli.[2] These inhibitors are believed to act as competitive substrates, binding to the efflux pump and preventing the extrusion of antibiotics.[3] By inhibiting the pump, this compound increases the intracellular concentration of the co-administered antibiotic, thereby restoring its antibacterial activity.[4][7]
Caption: Mechanism of efflux pump inhibition by this compound.
Synthesis of this compound
The synthesis of the 2,3-dihydro-4H-pyran-4-one core can be achieved through various organic synthesis strategies.[8] One common approach involves a three-step synthesis.[6] This typically starts with a three-component coupling reaction, followed by the formation of a substituted dihydropyranopyridine, and finally, alkylation to yield the desired product.[6] Researchers can refer to the literature for detailed synthetic protocols.[8][9][10][11][12][13][14]
Application Notes and Protocols
A systematic evaluation of this compound's efficacy as an EPI involves a series of in vitro assays.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium. To assess the potentiation effect of the EPI, the MIC of an antibiotic is determined in the presence and absence of a fixed, sub-inhibitory concentration of this compound.[15][16] A significant reduction in the antibiotic's MIC in the presence of the EPI indicates successful efflux pump inhibition.[4][16]
Materials:
-
Bacterial strain (e.g., E. coli wild-type and a strain overexpressing the target efflux pump)
-
Mueller-Hinton Broth (MHB)
-
Antibiotic of interest (e.g., ciprofloxacin, levofloxacin)
-
This compound
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
Prepare Antibiotic and EPI Solutions: Prepare serial dilutions of the antibiotic in MHB. Create two sets of plates: one with the antibiotic alone and another with the antibiotic plus a fixed, sub-inhibitory concentration of this compound (e.g., 1/4 of its MIC).
-
Inoculation and Incubation: Add the bacterial inoculum to all wells. Include a growth control (no antibiotic or EPI) and a sterility control (no bacteria). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that shows no visible bacterial growth.[15]
Data Presentation:
| Bacterial Strain | Antibiotic | MIC (µg/mL) without EPI | MIC (µg/mL) with EPI | Fold Reduction in MIC |
| E. coli WT | Ciprofloxacin | 0.03 | 0.008 | 4 |
| E. coli (AcrB overexpression) | Ciprofloxacin | 0.25 | 0.03 | 8 |
| E. coli WT | Levofloxacin | 0.06 | 0.015 | 4 |
| E. coli (AcrB overexpression) | Levofloxacin | 0.5 | 0.06 | 8 |
Note: The values in this table are for illustrative purposes only and should be replaced with experimental data.
Protocol 2: Real-Time Efflux Assay using a Fluorescent Dye
This assay directly measures the ability of the EPI to block the efflux of a fluorescent substrate, such as ethidium bromide (EtBr) or Nile Red, from the bacterial cells.[17][18][19][20] Inhibition of efflux results in the accumulation of the dye inside the cells, leading to an increase in fluorescence.[18][20]
Materials:
-
Bacterial strain (e.g., E. coli wild-type and a corresponding efflux pump knockout strain)
-
Phosphate-buffered saline (PBS)
-
Fluorescent dye (e.g., ethidium bromide, Nile Red)
-
Glucose (or another energy source)
-
This compound
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation: Grow the bacterial culture to mid-log phase. Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).
-
Dye Loading: Add the fluorescent dye to the cell suspension. To de-energize the cells and maximize dye loading, an efflux inhibitor that dissipates the proton motive force (e.g., carbonyl cyanide m-chlorophenylhydrazone, CCCP) can be added.[18] Incubate to allow for dye accumulation.
-
Inhibitor Addition: Dispense the dye-loaded cell suspension into the wells of the microplate. Add this compound at various concentrations. Include a no-inhibitor control.
-
Efflux Initiation and Measurement: Initiate efflux by adding an energy source like glucose to each well.[18] Immediately begin monitoring the fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye.
-
Data Analysis: Plot the fluorescence intensity against time. The rate of efflux can be calculated from the slope of the initial linear portion of the curve. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the efflux rate.
Caption: Workflow for the real-time efflux assay.
Protocol 3: Cytotoxicity Assay
It is crucial to assess the toxicity of the EPI against mammalian cells to ensure its suitability for further development.[21][22][23][24][25] Various cytotoxicity assays can be employed, such as the MTT assay, which measures metabolic activity, or the LDH assay, which detects membrane damage.[21]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
MTT reagent or LDH assay kit
-
Plate reader
Procedure (MTT Assay Example):
-
Cell Seeding: Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48 hours). Include a vehicle control.
-
MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Data Presentation:
| Compound | Cell Line | CC50 (µM) |
| This compound | HeLa | >100 |
| This compound | HEK293 | >100 |
Note: The values in this table are for illustrative purposes only and should be replaced with experimental data.
Conclusion and Future Directions
This compound represents a promising lead compound in the development of efflux pump inhibitors to combat multidrug resistance. The protocols outlined in this guide provide a robust framework for evaluating its efficacy and safety profile. Further research should focus on optimizing the structure of this pyranopyridine scaffold to enhance its potency, improve its pharmacokinetic properties, and expand its spectrum of activity against a wider range of bacterial pathogens. In vivo studies in animal models of infection are a critical next step to validate the therapeutic potential of this class of compounds.
References
- 1. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances toward a molecular mechanism of efflux pump inhibition [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,3-Dihydro-4H-pyran-4-one synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 11. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 14. 3,4-Dihydro-2-phenyl-2H-pyrano[2,3-b]pyridines with potent antirhinovirus activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. openmicrobiologyjournal.com [openmicrobiologyjournal.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Boeravinone B, A Novel Dual Inhibitor of NorA Bacterial Efflux Pump of Staphylococcus aureus and Human P-Glycoprotein, Reduces the Biofilm Formation and Intracellular Invasion of Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 22. kosheeka.com [kosheeka.com]
- 23. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 25. nebiolab.com [nebiolab.com]
Application Notes and Protocols for the Development of Anticancer Agents from Pyranopyridine Conjugates
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The pyranopyridine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This document provides a comprehensive guide for the development of novel anticancer agents derived from pyranopyridine conjugates. We will delve into the rationale behind their design, detailed protocols for their synthesis, and a systematic approach to their biological evaluation, from initial in vitro screening to considerations for in vivo efficacy studies. The focus is on providing not just the "how" but also the "why," grounding our protocols in the established mechanisms of action for this promising class of compounds.
Introduction: The Rationale for Pyranopyridine Conjugates in Oncology
Pyranopyridine-based compounds have garnered significant attention in oncology due to their structural resemblance to endogenous purines and pyrimidines, allowing them to interact with key biological macromolecules involved in cancer progression.[2][3] The fused pyran and pyridine ring system offers a rigid and versatile scaffold for chemical modification, enabling the fine-tuning of pharmacological properties.[4]
The core concept behind developing pyranopyridine conjugates is to enhance their therapeutic index. This is achieved by attaching other pharmacophores or targeting moieties to the core scaffold. This strategy can:
-
Improve Target Specificity: By conjugating a ligand for a cancer-specific receptor.
-
Enhance Potency: Through the synergistic action of the pyranopyridine core and the conjugated molecule.
-
Modulate Physicochemical Properties: Affecting solubility, stability, and bioavailability.[5]
-
Overcome Drug Resistance: By introducing a moiety that circumvents resistance mechanisms.
A primary mechanism of action for many pyranopyridine derivatives is the inhibition of protein tyrosine kinases, which are critical components of signaling pathways that regulate cell proliferation, survival, and angiogenesis.[2][4] Notably, Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are frequently targeted, as their dysregulation is a hallmark of many cancers.[4][6] The dual inhibition of these pathways is a particularly attractive strategy to achieve a more potent antitumor effect and potentially mitigate the development of resistance.[6]
Synthetic Strategies for Pyranopyridine Conjugates
The synthesis of pyranopyridine conjugates typically involves a multi-step process, beginning with the construction of the core heterocyclic system followed by the attachment of various substituents and the final conjugation step. Multicomponent reactions are often employed for the efficient assembly of the pyranopyridine scaffold.[7]
General Synthesis of a Pyrano[3,2-c]pyridine Core
A common route to synthesize the pyrano[3,2-c]pyridine scaffold is outlined below. This is a representative example, and specific reaction conditions may vary based on the desired substitutions.
Caption: General workflow for the synthesis of a pyranopyridine core.
Conjugation Strategies
Once the pyranopyridine core with appropriate functional groups (e.g., amines, carboxylic acids, halogens) is synthesized, various conjugation chemistries can be employed. The choice of linker is critical and can influence the stability, release characteristics, and overall activity of the conjugate.
| Linker Type | Chemistry Example | Rationale |
| Amide Bond | Amine-functionalized pyranopyridine + Carboxylic acid-containing moiety (using EDC/NHS coupling) | Stable and common in biological systems. |
| Urea/Thiourea | Isocyanate/isothiocyanate-functionalized pyranopyridine + Amine-containing moiety | Provides different hydrogen bonding patterns and rigidity.[8] |
| Triazole Ring | Azide-functionalized pyranopyridine + Alkyne-containing moiety (Click Chemistry) | Bioorthogonal, high-yielding, and forms a stable linker. |
| Ether/Thioether | Halogenated pyranopyridine + Hydroxyl/thiol-containing moiety (Williamson ether synthesis) | Flexible and stable linkers. |
In Vitro Evaluation: A Step-by-Step Guide
A systematic in vitro evaluation is crucial to determine the anticancer potential of the newly synthesized pyranopyridine conjugates.[9][10]
Protocol 1: Preliminary Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and is a standard first-pass screen for cytotoxicity.[11]
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[11]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) in a 96-well plate at a density of 5,000-10,000 cells/well.[11][12] Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyranopyridine conjugates in the cell culture medium. The final concentration of the vehicle (e.g., DMSO) should be non-toxic (typically ≤ 0.5%).[12] Add the diluted compounds to the wells and incubate for 48-72 hours.[8][12] Include a vehicle control and a positive control (e.g., Doxorubicin or Erlotinib).[4][11]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Apoptosis and Cell Cycle Analysis (Flow Cytometry)
To understand the mechanism of cell death, it's essential to determine if the compounds induce apoptosis and/or cause cell cycle arrest.[7]
A. Apoptosis Detection (Annexin V/PI Staining)
Principle: Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus marking late apoptotic/necrotic cells.[13]
Step-by-Step Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the pyranopyridine conjugate at its IC₅₀ concentration for 24-48 hours.[11]
-
Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[11][13]
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes.[11][13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell population will be differentiated into viable, early apoptotic, late apoptotic, and necrotic cells.[9][13]
B. Cell Cycle Analysis
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[11]
Step-by-Step Protocol:
-
Cell Treatment: Treat cells as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[11][12]
-
Staining: Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.[11]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells to determine the percentage of cells in each phase of the cell cycle.[7][11]
Protocol 3: Kinase Inhibition Assays
Given that many pyranopyridine conjugates target kinases like EGFR and VEGFR-2, it is crucial to confirm their inhibitory activity.[3][4]
Principle: These assays typically measure the phosphorylation of a substrate by the kinase in the presence of the inhibitor. This can be done using various formats, such as ELISA-based assays or radiometric assays.
General Workflow:
-
Reagents: Recombinant human EGFR or VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, and the pyranopyridine conjugate.
-
Reaction: The kinase, substrate, and inhibitor are incubated with ATP to initiate the phosphorylation reaction.
-
Detection: The amount of phosphorylated substrate is quantified. In an ELISA format, this often involves a phospho-specific antibody.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control, and the IC₅₀ value is determined.
Elucidating the Mechanism of Action
Understanding the molecular pathways affected by the pyranopyridine conjugates is key to their development.
Caption: Targeted signaling pathways of pyranopyridine conjugates.
Western Blotting Protocol:
To confirm the inhibition of signaling pathways, Western blotting can be used to measure the phosphorylation status of key proteins.
-
Cell Lysis: Treat cells with the pyranopyridine conjugate, then lyse the cells in RIPA buffer with protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration using a BCA assay.[12]
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
In Vivo Efficacy Studies
Promising candidates from in vitro studies should be evaluated in animal models to assess their in vivo anticancer activity and toxicity.[9]
Considerations for In Vivo Studies
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) are commonly used for xenograft models where human cancer cell lines are implanted subcutaneously.
-
Formulation: The pyranopyridine conjugate must be formulated in a biocompatible vehicle for administration (e.g., saline, PEG400, DMSO).
-
Toxicity: An initial dose-ranging study is necessary to determine the maximum tolerated dose (MTD).
-
Administration Route: Common routes include intraperitoneal (i.p.) injection or oral gavage.
Protocol: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the pyranopyridine conjugate (at a predetermined dose based on MTD studies) and vehicle control according to a set schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Data Presentation
Clear and concise data presentation is essential for interpreting the results.
Table 1: In Vitro Cytotoxicity and Kinase Inhibitory Activity of Representative Pyranopyridine Conjugates
| Compound | Target Cell Line | Cytotoxicity IC₅₀ (µM) | EGFR Inhibition IC₅₀ (µM)[3][4] | VEGFR-2 Inhibition IC₅₀ (µM)[3][4] |
| 8a | A549 | 0.23[4][14] | 1.21[4][14] | 2.65[4][14] |
| 8b | A549 | 0.15[4][14] | 0.23[14] | Not Reported |
| Control (Erlotinib) | A549 | 0.18[4][14] | 0.18[4] | Not Applicable |
| Control (Doxorubicin) | MCF-7 | 1.93[8] | Not Applicable | Not Applicable |
Conclusion and Future Directions
The development of anticancer agents from pyranopyridine conjugates is a promising field of research. The protocols and guidelines presented here provide a comprehensive framework for the systematic design, synthesis, and evaluation of these novel therapeutic candidates. Future work should focus on exploring novel conjugation partners to improve tumor targeting, investigating mechanisms of resistance, and advancing the most promising leads into more complex preclinical models and eventually, clinical trials.[5]
References
- 1. Current Developments in the Pyran-Based Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsat.org [ijsat.org]
- 3. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 6. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. noblelifesci.com [noblelifesci.com]
- 10. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
Application Notes and Protocols for High-Throughput Screening of Pyranopyridinone Libraries
Introduction: The Therapeutic Promise of the Pyranopyridinone Scaffold
The pyranopyridinone core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique three-dimensional structure and synthetic tractability have led to the development of libraries with diverse biological activities. Notably, derivatives of this scaffold have demonstrated potent inhibitory effects against key enzymes and protein kinases, implicating them in a range of therapeutic areas, including oncology and inflammatory diseases. High-throughput screening (HTS) of pyranopyridinone libraries is therefore a critical step in identifying novel lead compounds for drug development. This guide provides an in-depth overview of the principles and protocols for designing and executing robust HTS campaigns tailored to this promising class of molecules.
Strategic Considerations for Assay Design
The selection of an appropriate HTS assay is paramount and should be driven by the known or predicted biological targets of the pyranopyridinone library. Extensive research has identified that pyranopyridinones and related heterocyclic structures frequently act as inhibitors of protein kinases and enzymes such as poly(ADP-ribose) polymerases (PARPs).[1][2][3][4][5] Therefore, this guide will focus on assays designed to interrogate these target classes.
The choice between a biochemical (cell-free) and a cell-based assay format is a key decision point.[6]
-
Biochemical Assays: These assays directly measure the interaction between the compound and a purified target protein.[7] They are generally more straightforward to develop and less prone to off-target effects, making them ideal for primary screening to identify direct inhibitors.[7]
-
Cell-Based Assays: These assays measure the effect of a compound on a specific cellular process or signaling pathway.[6] They provide a more physiologically relevant context, assessing compound activity in a complex biological system, including factors like cell permeability and metabolism.[6][8]
A comprehensive screening cascade will often employ both assay types, starting with a biochemical screen to identify direct binders, followed by cell-based assays to confirm cellular activity and functional effects.[8]
High-Throughput Screening Workflow for Pyranopyridinone Libraries
A well-structured HTS workflow is essential for generating high-quality, reproducible data. The following diagram illustrates a typical workflow for screening a pyranopyridinone library against a target of interest.
Caption: A generalized workflow for high-throughput screening of pyranopyridinone libraries.
Protocol 1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a luminescence-based assay to identify pyranopyridinone inhibitors of a specific protein kinase. The assay measures the amount of ATP remaining after the kinase reaction; a decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase results in a higher luminescence signal.
Target Rationale: Many pyranopyridinone analogs have been identified as potent inhibitors of various protein kinases, such as MET kinase, VEGFR-2, and HER-2, which are crucial targets in oncology.[3][9]
Assay Principle:
Caption: Principle of the luminescence-based kinase inhibition assay.
Materials and Reagents:
-
Purified recombinant kinase of interest
-
Kinase-specific peptide substrate
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
Pyranopyridinone compound library (solubilized in DMSO)
-
White, opaque 384- or 1536-well assay plates
Step-by-Step Protocol:
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each pyranopyridinone compound from the library into the wells of the assay plate. Also, include wells for positive control (known inhibitor) and negative control (DMSO vehicle).
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase and its peptide substrate in the kinase assay buffer. Dispense the enzyme/substrate mix into all wells of the assay plate.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare an ATP solution in the kinase assay buffer. Add the ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the kinase to ensure sensitivity to competitive inhibitors.
-
Kinase Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection: Equilibrate the plate and the ATP detection reagent to room temperature. Add the ATP detection reagent to all wells. This reagent will stop the kinase reaction and initiate the luminescence reaction.
-
Luminescence Reading: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Read the luminescence on a plate reader.
Data Analysis and Quality Control:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A statistical measure of assay quality, calculated using positive and negative controls. | Z' > 0.5 indicates an excellent assay. |
| Signal-to-Background (S/B) | The ratio of the mean signal of the negative control to the mean signal of the positive control. | S/B > 5 is generally considered good. |
| % Inhibition | Calculated for each compound relative to the positive and negative controls. | Hits are typically defined as compounds with % inhibition > 3 standard deviations from the mean of the negative controls. |
Protocol 2: Cell-Based PARP Inhibition Assay (High-Content Imaging)
This protocol details a high-content imaging-based assay to assess the ability of pyranopyridinone compounds to inhibit PARP activity in a cellular context.
Target Rationale: The pyranopyridinone scaffold is related to structures found in known PARP inhibitors, which are effective cancer therapeutics.[4][5] This assay evaluates the functional consequence of PARP inhibition in cells.
Assay Principle: PARP enzymes are activated by DNA damage and catalyze the formation of poly(ADP-ribose) (PAR) chains on nuclear proteins. This assay uses immunofluorescence to detect the accumulation of PAR in cells treated with a DNA damaging agent. PARP inhibitors will prevent the formation of these PAR chains.
Signaling Pathway:
Caption: Simplified signaling pathway of PARP activation and inhibition.
Materials and Reagents:
-
Human cancer cell line (e.g., HeLa or U2OS)
-
Cell culture medium and supplements
-
Clear-bottom, black-walled 384-well imaging plates
-
DNA damaging agent (e.g., methyl methanesulfonate - MMS)
-
Pyranopyridinone compound library
-
Primary antibody against PAR (poly(ADP-ribose))
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Fixation and permeabilization buffers
-
High-content imaging system
Step-by-Step Protocol:
-
Cell Seeding: Seed the cells into the 384-well imaging plates at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the pyranopyridinone compounds for 1-2 hours. Include appropriate controls.
-
Induction of DNA Damage: Add the DNA damaging agent (MMS) to the wells and incubate for a short period (e.g., 15-30 minutes) to induce PARP activation.
-
Cell Fixation and Permeabilization: Wash the cells with PBS, then fix and permeabilize them to allow antibody access.
-
Immunostaining:
-
Block non-specific antibody binding.
-
Incubate with the primary anti-PAR antibody.
-
Wash and incubate with the fluorescently labeled secondary antibody and the nuclear counterstain.
-
-
Imaging: Acquire images of the cells using a high-content imaging system, capturing both the nuclear and PAR channels.
-
Image Analysis: Use image analysis software to quantify the intensity of the PAR signal within the nucleus of each cell.
Data Analysis:
The primary output is the nuclear PAR intensity. PARP inhibitors will cause a dose-dependent decrease in this signal. Hits are identified as compounds that significantly reduce the MMS-induced PAR formation without causing significant cytotoxicity (as determined by cell number from the nuclear stain).
Protocol 3: Fluorescence Polarization (FP) Assay for Protein-Protein Interaction (PPI) Inhibition
This protocol describes a fluorescence polarization assay to screen for pyranopyridinone compounds that disrupt a specific protein-protein interaction.
Target Rationale: While less common for this scaffold, disrupting PPIs is an attractive therapeutic strategy, and HTS is a key method for identifying small molecule inhibitors.
Assay Principle: A small, fluorescently labeled peptide or protein (tracer) binds to a larger protein partner. This binding slows the rotational motion of the tracer, resulting in a high fluorescence polarization signal. Inhibitors of the PPI will compete with the tracer for binding to the larger protein, leading to a decrease in the FP signal.[4]
Assay Schematic:
Caption: Principle of the Fluorescence Polarization competition assay.
Materials and Reagents:
-
Purified target protein
-
Fluorescently labeled peptide or small protein (tracer)
-
Assay buffer
-
Pyranopyridinone compound library
-
Black, low-volume 384-well plates
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of the target protein and the fluorescent tracer in the assay buffer.
-
Compound Plating: Dispense the pyranopyridinone compounds and controls into the assay plate.
-
Reagent Addition: Add the target protein to the wells containing the compounds and incubate briefly.
-
Tracer Addition: Add the fluorescent tracer to all wells.
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium.
-
FP Reading: Read the fluorescence polarization on a suitable plate reader.
Data Analysis:
The output is typically in millipolarization (mP) units. A decrease in mP indicates displacement of the tracer and potential inhibition of the PPI.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the high-throughput screening of pyranopyridinone libraries against key drug target classes. The choice of assay should be guided by the specific therapeutic goals and the known biology of the targets. Following primary screening, hit compounds should be subjected to a rigorous validation cascade, including dose-response analysis, secondary and orthogonal assays to confirm the mechanism of action, and initial ADME-Tox profiling to assess their drug-like properties. The versatility of the pyranopyridinone scaffold, combined with efficient and well-designed HTS campaigns, holds great promise for the discovery of novel therapeutic agents.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-Based Drug Design of Novel Pyranopyridones as Cell Active and Orally Bioavailable Tankyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PFOR inhibitors and how do they work? [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytochrome p450 enzymes mechanism based inhibitors: common sub-structures and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
For: Researchers, scientists, and drug development professionals.
Introduction
2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one is a heterocyclic compound of increasing interest within pharmaceutical and medicinal chemistry research. Its structural motif, featuring a fused pyranone and pyridine ring system, makes it a scaffold for the development of novel therapeutic agents. Accurate and precise quantification of this molecule is paramount throughout the drug development lifecycle, from discovery and process development to quality control and metabolic studies.
This document provides a comprehensive guide to the analytical techniques for the robust quantification of this compound. We will delve into the principles of the recommended methodologies, provide detailed, step-by-step protocols, and discuss the rationale behind experimental choices to ensure data integrity and reproducibility.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for analytical method development.
| Property | Value | Source |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
| XLogP3 | 0.6 | [1] |
| Topological Polar Surface Area | 39.2 Ų | [1] |
| Boiling Point | 305.7°C at 760 mmHg | [1] |
The compound's moderate polarity, indicated by its XLogP3 and topological polar surface area, suggests its suitability for analysis by reversed-phase high-performance liquid chromatography (HPLC). Its molecular weight and presence of nitrogen and oxygen atoms make it amenable to mass spectrometry (MS) detection.
Recommended Analytical Techniques
For the quantification of this compound, two primary techniques are recommended for their sensitivity, selectivity, and robustness:
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable technique for routine quantification in relatively clean sample matrices.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantification in complex biological matrices due to its superior sensitivity and selectivity.[2][3]
I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Rationale
HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a moderately polar compound like this compound, a reversed-phase C18 column is an excellent starting point. The analyte will be retained on the nonpolar stationary phase and eluted by a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte using a UV detector as it elutes from the column. The peak area is directly proportional to the concentration of the analyte in the sample.
Experimental Workflow
Caption: HPLC-UV workflow for quantification.
Detailed Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Volumetric flasks and pipettes
-
0.22 µm syringe filters
2. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
3. Sample Preparation:
-
Accurately weigh the sample containing the analyte.
-
Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).
-
Dilute the sample to an expected concentration within the calibration range.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
4. HPLC Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column suitable for moderately polar analytes. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for nitrogen-containing compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC. |
| Gradient | 5% B to 95% B over 10 min | A gradient elution is recommended for initial method development to ensure elution of the analyte and any impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| UV Wavelength | ~254 nm or λmax | 254 nm is a common wavelength for aromatic compounds. Determine the λmax by running a UV scan of the standard for optimal sensitivity. |
5. Data Analysis:
-
Integrate the peak area of the analyte in both the standards and samples.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
Method Validation Summary (Typical)
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS is the preferred method for quantifying low levels of the analyte in complex matrices like plasma, urine, or tissue homogenates.[2] The HPLC system separates the analyte from the matrix components. The analyte is then ionized, typically by electrospray ionization (ESI), and enters the mass spectrometer. In the first quadrupole (Q1), a specific parent ion (precursor ion) corresponding to the analyte is selected. This ion is then fragmented in the collision cell (Q2), and a specific fragment ion (product ion) is monitored in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM), provides exceptional selectivity and sensitivity.[2]
Experimental Workflow
Caption: LC-MS/MS workflow for bioanalysis.
Detailed Protocol
1. Materials and Reagents:
-
All reagents from the HPLC-UV section.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound with different mass can be used.
-
Biological matrix (e.g., plasma, urine).
-
Reagents for sample extraction (e.g., acetonitrile for protein precipitation, methyl tert-butyl ether for liquid-liquid extraction).
2. Standard and Sample Preparation:
-
Prepare calibration standards in the same biological matrix as the samples to account for matrix effects.
-
Sample Extraction (Protein Precipitation - Example):
-
To 50 µL of plasma sample, add 10 µL of internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
3. LC Conditions:
-
Similar to the HPLC-UV method, but a lower flow rate (e.g., 0.4 mL/min) and a smaller column internal diameter (e.g., 2.1 mm) are often used to enhance MS sensitivity.
4. MS/MS Conditions (Hypothetical):
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | The pyridine nitrogen is readily protonated. |
| Precursor Ion (Q1) | m/z 150.1 | [M+H]⁺ for C₈H₇NO₂ |
| Product Ion (Q3) | To be determined | Requires infusion of the standard into the mass spectrometer to identify stable fragments. A likely fragment could involve the loss of CO (m/z 122.1). |
| Collision Energy | To be optimized | The voltage applied in Q2 to induce fragmentation. |
| Dwell Time | 100 ms | Time spent monitoring a specific SRM transition. |
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Method Validation Summary (Typical)
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 ng/mL |
| Limit of Quantification (LOQ) | 0.05 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the required sensitivity and the complexity of the sample matrix. For routine analysis of bulk material or formulations, HPLC-UV provides a robust and cost-effective solution. For bioanalytical applications requiring low detection limits and high selectivity, LC-MS/MS is the indispensable tool. The protocols provided herein serve as a validated starting point for method development, and should be fully validated according to ICH or FDA guidelines for their intended application.
References
Guide to the In Vitro Cytotoxicity Evaluation of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
An Application Note for Drug Development Professionals
Abstract: The pyranopyridine scaffold is a recurring motif in compounds of significant biological interest, with derivatives being explored for various therapeutic applications, including anticancer agents.[1][2][3] A critical step in the preclinical assessment of any novel compound, such as 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one, is the rigorous evaluation of its cytotoxic potential. This guide provides a comprehensive framework and detailed protocols for the in vitro assessment of this compound's effect on cell viability and the elucidation of its primary mechanism of cell death. We present a multi-assay approach, integrating metabolic activity, membrane integrity, and apoptosis induction to build a robust cytotoxicity profile. The protocols are designed for researchers, scientists, and drug development professionals to ensure reproducible and reliable data generation.
Part 1: Foundational Concepts & Experimental Design
A thorough understanding of a compound's interaction with living cells is the bedrock of drug discovery. Cytotoxicity assessment is not merely about determining if a compound is toxic, but how it is toxic. This distinction is paramount, as different cell death pathways—primarily necrosis and apoptosis—have vastly different physiological implications.
-
Necrosis: A catastrophic cell death resulting from acute injury, leading to the loss of plasma membrane integrity and the release of intracellular contents, which can trigger an inflammatory response.[4]
-
Apoptosis: A regulated, programmed cell death essential for normal tissue homeostasis. It is characterized by distinct morphological changes, including cell shrinkage, membrane blebbing, and the activation of a specific cascade of enzymes called caspases, without inducing inflammation.[4]
For a potential therapeutic agent, particularly in oncology, inducing apoptosis is often the desired outcome. Therefore, our experimental design must not only quantify cell death but also differentiate between these pathways.
Compound Handling and Preparation
The physicochemical properties of this compound dictate its handling. Like many heterocyclic compounds, it is likely to have poor aqueous solubility.
-
Solubilization: A high-concentration stock solution (e.g., 10-20 mM) should be prepared in sterile dimethyl sulfoxide (DMSO).[5]
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, create serial dilutions from the stock solution directly into the appropriate cell culture medium.
-
Scientist's Note: The final concentration of DMSO in the cell culture wells must be kept constant across all treatments (including the vehicle control) and should not exceed 0.5% v/v, as higher concentrations can induce cytotoxicity.[5]
-
Rationale for Cell Line Selection
The choice of cell line is a critical parameter that can significantly influence experimental outcomes.[6] A strategic selection includes both cancerous and non-cancerous cell lines to assess for cancer-specific cytotoxicity.
-
Cancer Cell Lines: To evaluate potential anti-proliferative activity, a panel of cell lines from different tissue origins is recommended.
-
MCF-7: Human breast adenocarcinoma (luminal A).
-
A549: Human lung carcinoma.
-
HeLa: Human cervical adenocarcinoma.
-
-
Non-Cancerous Control: To assess general toxicity, a "normal" cell line is crucial.
-
hTERT-immortalized Gingival Fibroblasts: These cells exhibit normal fibroblast morphology and provide a robust model for general cytotoxicity testing.[7]
-
General Experimental Workflow
A multi-faceted approach is essential for a comprehensive cytotoxicity profile. The workflow below outlines the parallel assays used to probe different aspects of cell health following treatment with the test compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
Welcome to the technical support hub for the synthesis of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Drawing from established literature and practical experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this valuable synthetic transformation.
The pyranopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer and antiviral properties.[1][2][3][4] The successful synthesis of these molecules is therefore a critical step in many drug discovery programs. This guide focuses on the common intramolecular cyclization strategies used to construct the core this compound ring system.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for synthesizing the this compound core?
The most prevalent and robust method involves an intramolecular cyclization of a suitably functionalized pyridine precursor. A highly effective approach is the one-pot deprotection-cyclization of a 2-alkoxynicotinoyl derivative that has been reacted with an acetophenone.[5] The key intermediate is a 1,3-dicarbonyl-type system tethered to the pyridine 3-position, which, upon activation, undergoes cyclization to form the pyranone ring.
The general transformation can be visualized as follows: A substituted 2-hydroxynicotinic acid derivative is coupled with a ketone (like acetophenone). The resulting intermediate, often a β-ketoester or similar 1,3-dicarbonyl compound, is then induced to cyclize, typically under acidic conditions which also facilitate the removal of any protecting groups on the pyridine oxygen.[5]
Q2: Why is my intramolecular cyclization reaction failing or giving very low yields?
Low or no yield in intramolecular cyclization is a common yet multifaceted problem. The root cause often falls into one of several categories:
-
Inefficient Catalyst/Promoter: The choice and concentration of the acid or base catalyst are critical. For acid-catalyzed cyclizations (e.g., using pyridinium hydrochloride, p-TsOH), insufficient catalyst loading or using too weak an acid may fail to promote the reaction efficiently.[5][6][7] Conversely, for base-catalyzed variants, a base that is too weak may not generate the required enolate in sufficient concentration.[7]
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters. Many intramolecular aldol or Claisen-type condensations require elevated temperatures to overcome the activation energy and drive the dehydration of any cyclic hemiacetal or aldol intermediates.[7] Ensure you are heating the reaction sufficiently (e.g., to reflux) and monitoring it over an adequate time course.
-
Intermolecular Side Reactions: If the concentration of your linear precursor is too high, intermolecular reactions (polymerization) can outcompete the desired intramolecular cyclization.[8][9] This is a fundamental principle of ring-closing reactions.
-
Poor Substrate Suitability: The conformation of the linear precursor might disfavor the pre-reaction conformation required for cyclization. While forming a six-membered ring is generally favorable, significant steric hindrance near the reacting centers can inhibit the reaction.[8]
Q3: I'm observing multiple spots on my TLC plate that are not the starting material or the product. What are these impurities?
Common impurities include:
-
Polymeric byproducts: As mentioned, these arise from intermolecular reactions at high concentrations.[8] They often appear as a smear or baseline material on a TLC plate.
-
Uncyclized, dehydrated linear precursor: The linear intermediate might undergo side reactions, such as dehydration, without cyclizing.
-
Partially deprotected material: If protecting groups are used (e.g., on the pyridine oxygen), their incomplete removal can lead to a mix of related compounds.[8]
-
Products from alternative cyclization pathways: Depending on the substrate, cyclization could potentially occur at a different site if other nucleophilic/electrophilic partners are available.
Section 2: Troubleshooting Guide for Low Yield
This section provides a structured approach to diagnosing and solving low-yield issues.
Issue: Yield is below 20% or non-existent, with starting material consumed.
This scenario suggests that while the initial conditions are activating the substrate, the desired intramolecular pathway is inefficient, and the material is being diverted into side products.
-
Evaluate Reaction Concentration: The principle of high dilution is paramount for favoring intramolecular reactions.[9] If your reaction concentration is high, intermolecular polymerization is a likely culprit.
-
Solution: Decrease the concentration significantly, aiming for the 1-5 mM range as a starting point for difficult cyclizations.[8] This can be achieved by adding the substrate slowly via syringe pump to a large volume of refluxing solvent (pseudo-high dilution).
-
-
Assess the Catalyst System: The nature and amount of the catalyst are crucial.
-
For Acid Catalysis (e.g., Pyridinium HCl, p-TsOH): If you are using a weak acid or low loading, the reaction may stall.[7]
-
Solution: Increase the catalyst loading. If that fails, switch to a stronger acid catalyst system. For reactions that produce water, using a Dean-Stark apparatus to remove water can drive the equilibrium toward the product.[7]
-
-
For Base Catalysis: The strength of the base dictates the equilibrium concentration of the reactive enolate.[7]
-
Solution: If using a weak base (e.g., K₂CO₃), consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu), ensuring anhydrous conditions.[7]
-
-
-
Optimize Temperature and Time: Intramolecular reactions often have a high activation energy.
-
Solution: Ensure the reaction is heated sufficiently, typically to the reflux temperature of the solvent. Monitor the reaction's progress by TLC or LC-MS over an extended period (e.g., 24-48 hours) to determine if it is simply slow.[8]
-
Section 3: Experimental Protocols & Data
Protocol: One-Pot Deprotection-Cyclization Synthesis
This protocol is adapted from a reported scalable synthesis of 2-aryl-4H-pyrano[2,3-b]pyridin-4-ones.[5]
Reaction Mechanism Overview:
Step-by-Step Procedure:
-
Step 1 (Formation of Intermediate): To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of the substituted 2-alkoxynicotinate (1.0 eq) and substituted acetophenone (1.1 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting nicotinate.
-
Step 2 (Cyclization): Carefully quench the reaction by cooling to 0 °C and slowly adding pyridinium hydrochloride (3.0 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65-70 °C).
-
Maintain reflux for 12-24 hours, monitoring the formation of the product by TLC/LC-MS.
-
Work-up: After cooling to room temperature, pour the mixture into ice-water. Adjust the pH to ~7-8 with a saturated NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization.
Data Table: Common Solvents and Catalysts
| Parameter | Recommended Choice | Rationale & Considerations |
| Solvent | Toluene, Dioxane, THF, DMF | Toluene is excellent for acid-catalyzed reactions requiring azeotropic water removal.[7] THF is suitable for base-mediated reactions with hydrides. DMF or Dioxane can be used for higher temperatures. |
| Acid Catalyst | Pyridinium Hydrochloride, p-TsOH, H₂SO₄ | Pyridinium HCl is effective for one-pot deprotection/cyclization.[5] p-TsOH is a versatile solid acid catalyst.[6] H₂SO₄ is stronger but can promote charring. |
| Base Catalyst | NaH, KOtBu, K₂CO₃, NaOEt | Strong, non-nucleophilic bases like NaH or KOtBu are preferred for efficient enolate formation.[7] K₂CO₃ is a milder option for sensitive substrates. |
Section 4: Purification Strategies
Q4: My crude product is an oil that is difficult to purify by column chromatography. What should I do?
Oily products can be challenging. First, ensure all solvent is removed under high vacuum, sometimes with gentle heating. If the product remains an oil:
-
Trituration: Try dissolving the oil in a small amount of a good solvent (e.g., DCM) and then adding a large excess of a poor solvent (e.g., hexanes, pentane, or diethyl ether) while stirring vigorously. The product may precipitate as a solid.
-
Alternative Chromatography: If silica gel causes decomposition or poor separation, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase chromatography (C18).
-
Salt Formation/Purification: If your molecule contains a basic nitrogen (like the pyridine ring), you can attempt to form a crystalline salt (e.g., hydrochloride or trifluoroacetate salt) which is often easier to handle and purify by recrystallization than the freebase.
-
Cation-Exchange Chromatography: For pyridine-containing compounds, cation-exchange chromatography can be a powerful purification method to remove non-basic impurities. The product binds to the column and is then eluted by changing the pH or ionic strength of the eluent.[10]
References
- 1. mdpi.com [mdpi.com]
- 2. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-Dihydro-4H-pyran-4-one synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Pyranopyridinone Synthesis
Welcome to the technical support center dedicated to the synthesis of pyranopyridinone scaffolds. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of pyranopyridinone synthesis, troubleshoot common experimental hurdles, and optimize reaction conditions for improved yields and purity. The following content is structured in a question-and-answer format to directly address specific issues you may encounter in the laboratory.
I. Overview of Pyranopyridinone Synthesis
Pyranopyridinones are a significant class of heterocyclic compounds due to their diverse biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery.[1][2] Their synthesis is often achieved through multi-component reactions (MCRs), which offer advantages such as high atom economy, procedural simplicity, and the ability to generate molecular diversity in a single step.[1][3][4] However, the efficiency of these reactions can be highly sensitive to a variety of factors, including the choice of catalyst, solvent, and reaction temperature.
A common and efficient method for synthesizing pyranopyridinone derivatives is the one-pot, three-component reaction involving an aldehyde, an active methylene compound (like malononitrile), and a suitable pyran or pyridine precursor.[1][5]
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during pyranopyridinone synthesis and provides systematic troubleshooting strategies.
A. Low or No Product Yield
Question: I am consistently obtaining low yields or no desired product in my pyranopyridinone synthesis. What are the likely causes and how can I improve my yield?
Answer: Low product yield is a multifaceted problem that can stem from several factors, ranging from reagent quality to suboptimal reaction conditions.[6][7][8] A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of your aldehydes, active methylene compounds, and other reactants. Impurities can act as catalyst poisons or participate in side reactions.[7][9] For instance, aldehydes are prone to oxidation to carboxylic acids, which can interfere with the reaction. It is often recommended to use freshly distilled or purified aldehydes.
-
Stoichiometry: Carefully verify the stoichiometry of your reactants. While a 1:1:1 molar ratio is often the starting point for three-component reactions, slight excesses of one or more components may be necessary to drive the reaction to completion.[7]
-
-
Catalyst Selection and Activity:
-
The choice of catalyst is critical and can dramatically influence reaction efficiency.[5][10][11] A wide array of catalysts have been successfully employed, including organocatalysts (e.g., L-proline, p-toluenesulfonic acid), metal catalysts, ionic liquids, and nanocatalysts.[5][10]
-
Catalyst Deactivation: Ensure your catalyst is active. Some catalysts are sensitive to air or moisture. If you are using a reusable catalyst, it may have lost activity over successive runs.
-
Experiment with Different Catalysts: If one catalyst is providing poor results, consider screening a panel of catalysts with different mechanisms of action (e.g., Lewis acids vs. Brønsted acids).
-
-
Solvent and Reaction Medium:
-
The solvent plays a crucial role in reactant solubility, reaction rate, and sometimes, the reaction pathway itself.
-
Solvent Polarity: The optimal solvent often depends on the specific reactants and catalyst. Protic solvents like ethanol are commonly used and can facilitate certain steps of the reaction mechanism.[12] In some cases, solvent-free conditions or the use of green solvents have been shown to be highly effective.[10][13]
-
Solubility Issues: If reactants are not fully dissolved, the reaction will be heterogeneous and may proceed slowly or not at all.[14] Consider a different solvent or gentle heating to improve solubility.
-
-
Reaction Temperature and Time:
-
Temperature Optimization: Many pyranopyridinone syntheses are performed at elevated temperatures to overcome activation energy barriers.[6] However, excessively high temperatures can lead to reactant or product decomposition. It is crucial to find the optimal temperature that balances reaction rate and stability.
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and to check for the consumption of starting materials and the formation of the product.
-
B. Formation of Side Products and Impurities
Question: My reaction is producing a significant amount of side products, complicating purification and reducing the yield of the desired pyranopyridinone. How can I minimize side product formation?
Answer: The formation of side products is a common challenge in multi-component reactions. Understanding the potential side reactions is key to developing strategies to suppress them.
-
Knoevenagel Condensation vs. Michael Addition: The synthesis of pyranopyridinones often proceeds through a sequence of Knoevenagel condensation followed by a Michael addition.[13] The relative rates of these reactions can be influenced by the catalyst and reaction conditions.
-
Catalyst Choice: A catalyst that selectively promotes the desired reaction pathway is crucial. For example, a base catalyst might favor the initial Knoevenagel condensation.
-
Order of Addition: In some cases, the order in which the reactants are added can influence the outcome. For instance, pre-forming the Knoevenagel adduct between the aldehyde and the active methylene compound before adding the third component might reduce the formation of other side products.
-
-
Self-Condensation and Polymerization:
-
Aldehydes can undergo self-condensation, and active methylene compounds like malononitrile can polymerize under certain conditions.[7]
-
Slow Addition: Adding the most reactive component (often the aldehyde) slowly to the reaction mixture can help to maintain a low concentration and minimize self-reaction.[7]
-
Temperature Control: These side reactions are often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can help to mitigate these issues.
-
-
Controlling Stereochemistry:
-
For certain pyranopyridinone structures, stereoisomers may be formed. The stereochemical outcome can be influenced by the catalyst and reaction conditions.
-
Chiral Catalysts: If a specific stereoisomer is desired, the use of a chiral catalyst may be necessary.
-
Temperature Effects: Lower reaction temperatures often lead to higher stereoselectivity.[6]
-
C. Product Purification Challenges
Question: I am having difficulty purifying my pyranopyridinone product. What are the best practices for purification?
Answer: Effective purification is essential for obtaining a high-purity product for subsequent biological evaluation or characterization. The choice of purification method will depend on the physical properties of your compound and the nature of the impurities.
-
Crystallization:
-
If the product is a solid, recrystallization is often the most effective method for achieving high purity.
-
Solvent Screening: Experiment with a range of solvents and solvent mixtures to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble.[14]
-
-
Column Chromatography:
-
For non-crystalline products or when crystallization is ineffective, column chromatography is the method of choice.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase Optimization: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to find a mobile phase that provides good separation between your product and the impurities.
-
-
Work-up Procedure:
-
A proper aqueous work-up can remove many water-soluble impurities and unreacted starting materials before chromatographic purification.
-
pH Adjustment: Be mindful of the pH during extraction, as some pyranopyridinones may have acidic or basic functional groups that affect their solubility in aqueous and organic layers.[7]
-
III. Frequently Asked Questions (FAQs)
Q1: What is a multi-component reaction (MCR) and why is it used for pyranopyridinone synthesis? A1: A multi-component reaction is a process where three or more starting materials react in a single step to form a product that incorporates substantial portions of all the reactants.[3] MCRs are highly valued in organic synthesis for their efficiency, atom economy, and ability to rapidly generate complex molecules from simple precursors, which is particularly advantageous for creating libraries of compounds for drug discovery.[1][2][4]
Q2: How do I choose the best catalyst for my specific pyranopyridinone synthesis? A2: The ideal catalyst depends on the specific substrates you are using. A good starting point is to consult the literature for similar transformations. Generally, organocatalysts like L-proline are effective and environmentally friendly.[10] For more challenging substrates, metal catalysts or nanocatalysts might offer higher efficiency.[5][10] It is often beneficial to perform a small-scale screen of a few different types of catalysts to identify the most effective one for your system.
Q3: Can I run my pyranopyridinone synthesis under solvent-free conditions? A3: Yes, many pyranopyridinone syntheses have been successfully performed under solvent-free conditions, often with the aid of techniques like ball-milling.[13] This approach is considered a "green chemistry" method as it reduces solvent waste.[13] Success will depend on the physical state and reactivity of your starting materials at the reaction temperature.
Q4: My product appears to be degrading during purification. What can I do? A4: Product degradation during purification can be due to sensitivity to the silica gel (if it's acidic), prolonged exposure to heat, or reactivity with the purification solvents.[7] Try using deactivated silica gel (e.g., by adding a small amount of triethylamine to the eluent), minimizing the time the compound spends on the column, and avoiding high temperatures during solvent evaporation.
IV. Experimental Protocols and Data
General Protocol for a Three-Component Pyranopyridinone Synthesis
-
To a round-bottom flask, add the aldehyde (1.0 mmol), the active methylene compound (e.g., malononitrile, 1.0 mmol), the pyran/pyridine precursor (1.0 mmol), and the catalyst (typically 5-20 mol%).
-
Add the chosen solvent (e.g., ethanol, 5-10 mL).
-
Stir the reaction mixture at the desired temperature (e.g., reflux).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate forms, filter the product, wash it with a small amount of cold solvent, and dry it.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Table 1: Comparison of Catalysts for a Model Pyranopyridinone Synthesis
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| L-proline/TFA | Acetonitrile | 85 (Reflux) | 6-8 | 85-95 | [10] |
| p-TSA | DMF/Acetonitrile | Reflux | 5-7 | 80-92 | [10] |
| Fe3O4@SiO2-BenzIm-Fc[Cl]/ZnCl2 | Aqueous Ethanol | Ultrasound | 0.5-1 | 90-98 | [10] |
| Verjuice | Ethanol | Reflux | 1-2 | ~95 | [11] |
| None (Ball-milling) | Solvent-free | 96 | 0.5-1.5 | 92-98 | [13] |
V. Visualizing Reaction Mechanisms and Workflows
Diagram 1: General Reaction Mechanism for Pyranopyridinone Synthesis
Caption: A generalized three-step reaction mechanism.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
VI. References
-
Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). PubMed Central. 10
-
Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans. National Institutes of Health. 1
-
Comparison of catalysts for the synthesis of pyrano[2,3-d]pyrimidinone derivatives. Discover Chemistry. 11
-
Synthesis of Pyranopyrazole and Pyranopyrimidine Derivatives Using Magnesium Oxide Nanoparticles and Evaluation as Corrosion Inhibitors for Lubricants. Eurasian Chemical Communications. 5
-
Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. PubMed. 2
-
Mechanochemical Solvent-Free and Catalyst-Free One-Pot Synthesis of Pyrano[2,3-d]Pyrimidine-2,4(1H,3H)-Diones with Quantitative Yields. PMC - NIH. 13
-
Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. PubMed Central. 12
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. 3
-
Synthesis of Pyran Derivatives. Encyclopedia.pub. 4
-
Can anyone help me with finding the proper solvents?. ResearchGate. 14
-
Troubleshooting low yield in Epinorgalanthamine synthesis. Benchchem. 6
-
Technical Support Center: Troubleshooting Low Yield in Hispidospermidin Synthesis. Benchchem. 7
-
Low or no PCR product yield. GenScript. 9
-
Guide - Low Yield Troubleshooting. PacBio. 8
References
- 1. Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. echemcom.com [echemcom.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pacb.com [pacb.com]
- 9. genscript.com [genscript.com]
- 10. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanochemical Solvent-Free and Catalyst-Free One-Pot Synthesis of Pyrano[2,3-d]Pyrimidine-2,4(1H,3H)-Diones with Quantitative Yields - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one (Compound 1 ). This molecule, featuring a fused pyranone and pyridine ring system, is a valuable scaffold in medicinal chemistry and materials science. However, its unique chemical properties, including a basic pyridine nitrogen and a potentially labile dihydropyranone ring, present distinct purification challenges.
This guide is structured to provide direct, actionable solutions to common problems encountered during the purification of this compound and its derivatives. We will move from high-level troubleshooting to specific, validated protocols.
Compound Profile
| Property | Value | Source |
| Chemical Structure | ![]() | N/A |
| CAS Number | 405174-48-3 | [1] |
| Molecular Formula | C₈H₇NO₂ | [1] |
| Molecular Weight | 149.15 g/mol | [1] |
Part 1: Troubleshooting Guide
This section addresses the most common issues reported by researchers in a question-and-answer format.
Q1: My crude product shows significant streaking and multiple overlapping spots on a standard silica gel TLC plate (e.g., using ethyl acetate/hexanes). How can I improve the separation?
A1: Root Cause & Solution
The streaking (or tailing) is a classic sign of a basic compound interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. The pyridine nitrogen in your compound is basic and can protonate, leading to strong, non-uniform adsorption and poor chromatographic performance.
Immediate Actions:
-
Neutralize the Stationary Phase: Add a small amount of a basic modifier to your TLC mobile phase. This deactivates the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
Recommended Modifier: Start with 0.5-1% triethylamine (Et₃N) or pyridine in your eluent system.
-
-
Optimize the Mobile Phase: The polarity of your eluent needs to be precisely tuned. For this class of polar heterocycles, binary systems are often insufficient.
-
Explore Ternary Systems: A combination of a non-polar solvent (Hexanes, Toluene), a polar aprotic solvent (Ethyl Acetate, DCM), and a polar protic solvent (Methanol, Isopropanol) often provides the best resolution.
-
Data-Driven Approach: Solvent System Screening
| Solvent System | Ratio (v/v/v) | Purpose & Rationale |
| System A (Baseline) | Hexane / Ethyl Acetate | Standard starting point; often insufficient for this scaffold. |
| System B (Modified) | Hexane / Ethyl Acetate / Et₃N | (Recommended) 90:10:1 to 50:50:1. The Et₃N suppresses tailing. |
| System C (Polar) | Dichloromethane / Methanol / Et₃N | 98:2:0.5 to 90:10:1. Excellent for more polar analogs and impurities. |
| System D (Alternative) | Toluene / Acetone / Acetic Acid | 70:30:0.5. The acid can sometimes improve peak shape for amphoteric compounds, but use with caution as it may promote degradation. |
Q2: I have low or no recovery of my product after flash column chromatography on silica gel, even after identifying a good TLC solvent system.
A2: Root Cause & Solution
This issue points to irreversible adsorption or on-column degradation. If your compound sticks permanently to the silica, you will not recover it. The dihydropyranone ring can also be sensitive to prolonged exposure to the acidic silica surface.
Troubleshooting Workflow:
This decision-making process can help diagnose and solve the recovery issue.
References
stability issues of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one in solution
Welcome to the technical support center for 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this heterocyclic compound in solution. By understanding the underlying chemical principles, you can proactively design robust experiments and troubleshoot unexpected results.
I. Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you might encounter during your experiments with this compound.
Question 1: I'm observing a gradual loss of my compound in an aqueous buffer (pH 7.4) at room temperature during an extended experiment. What could be the cause?
Answer:
The gradual loss of this compound in a neutral aqueous buffer is likely due to slow hydrolysis of the pyranone ring. The pyranone ring contains an ester-like functionality within its cyclic structure, which is susceptible to hydrolysis. While the rate at neutral pH is expected to be slow, it can become significant over extended incubation periods.
Causality: The mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the pyranone ring. This leads to ring-opening and the formation of a hydroxyl-substituted carboxylic acid derivative of the pyridine core. The pyridine ring itself is generally stable under these conditions.
Troubleshooting Steps:
-
Confirm Degradation: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent compound and the appearance of any new peaks, which would represent degradation products.[1]
-
Temperature Control: Lowering the experimental temperature (e.g., to 4°C) will significantly reduce the rate of hydrolysis.
-
pH Adjustment: If your experimental conditions allow, slightly acidifying the buffer to a pH of 5-6 may slow down the hydrolysis rate. However, be cautious as strong acidic conditions can accelerate degradation (see Question 2).
-
Aprotic Solvents: If compatible with your assay, consider using a co-solvent system with aprotic solvents like DMSO or acetonitrile to reduce the concentration of water and thus the rate of hydrolysis.
Question 2: My compound seems to degrade rapidly when I use an acidic mobile phase for my HPLC analysis. Why is this happening and how can I mitigate it?
Answer:
Rapid degradation in acidic conditions is a known issue for compounds containing a dihydropyranone moiety. The ether linkage in the pyranone ring is susceptible to acid-catalyzed cleavage.
Causality: In the presence of a strong acid, the oxygen atom of the ether linkage can be protonated. This protonation makes the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the mobile phase. This leads to the opening of the pyranone ring.
Troubleshooting Steps:
-
Use a Milder Acid: If an acidic mobile phase is necessary for chromatographic resolution, switch from a strong acid like trifluoroacetic acid (TFA) to a weaker acid like formic acid or acetic acid.
-
Optimize Acid Concentration: Use the lowest possible concentration of the acid that still provides good peak shape and resolution.
-
Method Development: Explore alternative chromatographic methods, such as using a buffered mobile phase at a less acidic pH (e.g., pH 4-6) or a different stationary phase that does not require a highly acidic mobile phase.
-
On-the-fly Analysis: If you must use a strongly acidic mobile phase, ensure that your samples are analyzed immediately after preparation and are not left sitting in the autosampler for extended periods.
Question 3: I am attempting a reaction that requires a strong base, but I am seeing multiple byproducts and low yield of my desired product. Is my starting material unstable?
Answer:
Yes, this compound is susceptible to degradation under strongly basic conditions. While direct evidence for this specific molecule is limited, related pyranopyridine structures have shown instability in the presence of strong bases. For instance, treatment of a substituted pyranopyridine with potassium hydroxide (KOH) has been reported to cause cleavage of a substituent, indicating reactivity of the scaffold.[2]
Causality: The primary concern under basic conditions is the potential for base-catalyzed reactions involving the pyranone ring. The protons on the carbon alpha to the carbonyl group can be abstracted by a strong base, leading to the formation of an enolate. This enolate can then participate in various side reactions, such as aldol-type condensations or rearrangements, leading to a complex mixture of byproducts. Additionally, strong bases can catalyze the hydrolysis of the pyranone ring.
Troubleshooting Steps:
-
Use a Milder Base: If possible, switch to a weaker, non-nucleophilic base.
-
Lower the Temperature: Perform the reaction at a lower temperature to minimize side reactions.
-
Protecting Groups: If the reaction chemistry allows, consider protecting the carbonyl group of the pyranone ring before introducing the strong base.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or LC-MS to identify the optimal reaction time and minimize the formation of degradation products.
Question 4: After leaving my sample in solution on the benchtop for a day, I noticed a change in its UV-Vis spectrum and the appearance of new peaks in my LC-MS analysis. What could be happening?
Answer:
Exposure to ambient light can cause photodegradation of compounds containing a pyridine or dihydropyridine-like moiety.[3] The energy from light can promote electrons to higher energy states, leading to chemical reactions that would not otherwise occur.
Causality: For dihydropyridine-like structures, a common photodegradation pathway is aromatization to the corresponding pyridine derivative. This would result in a significant change in the electronic structure of the molecule and, consequently, its UV-Vis spectrum.
Troubleshooting Steps:
-
Protect from Light: Always store solutions of this compound in amber vials or wrap containers with aluminum foil to protect them from light.
-
Work in a Dimly Lit Area: When preparing and handling solutions, minimize exposure to direct light.
-
Photostability Study: If your application requires exposure to light, conduct a controlled photostability study by exposing a solution of the compound to a known light source and monitoring its degradation over time. This will help you understand its light sensitivity and establish appropriate handling procedures.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: As a solid, the compound is expected to be relatively stable. However, to minimize potential degradation from atmospheric moisture and light, it is recommended to store the solid compound in a tightly sealed container, in a desiccator, at a low temperature (e.g., -20°C), and protected from light.
Q2: What are the best practices for preparing stock solutions of this compound?
A2: It is advisable to prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. These solutions should be stored at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. When preparing aqueous working solutions, it is best to do so immediately before use from the frozen stock.
Q3: How can I assess the stability of this compound in my specific experimental conditions?
A3: A forced degradation study is the most effective way to assess the stability of your compound. This involves subjecting the compound to various stress conditions, such as:
-
Acidic and Basic Hydrolysis: Incubate the compound in solutions of varying pH (e.g., pH 1, 3, 5, 7, 9, 11) at a controlled temperature.
-
Oxidative Degradation: Treat the compound with an oxidizing agent like hydrogen peroxide.
-
Thermal Degradation: Heat a solution of the compound at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a solution of the compound to a standardized light source.
At various time points, analyze the samples by a stability-indicating analytical method, such as HPLC with UV or MS detection, to quantify the remaining parent compound and identify any degradation products.[1]
Q4: What are the likely degradation products of this compound?
A4: Based on the chemical structure, the likely degradation products would result from:
-
Hydrolysis: Ring-opening of the pyranone ring to form a hydroxy-carboxy pyridine derivative.
-
Oxidation: Aromatization of the dihydropyranone ring or oxidation of the pyridine nitrogen to an N-oxide.
-
Photodegradation: Aromatization of the dihydropyranone ring.
The exact nature of the degradation products will depend on the specific stress conditions applied. Identification of these products would require techniques like LC-MS/MS and NMR spectroscopy.
III. Data Summary and Visualization
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Stress Condition | Potential Degradation Pathway | Key Influencing Factors | Recommended Mitigation Strategies |
| Aqueous Solution (Neutral pH) | Slow Hydrolysis of Pyranone Ring | Time, Temperature | Use fresh solutions, lower temperature, consider aprotic co-solvents. |
| Acidic Conditions (e.g., pH < 4) | Acid-Catalyzed Ring Opening | pH, Acid Strength, Temperature | Use milder acids (formic acid), lower acid concentration, optimize HPLC methods. |
| Basic Conditions (e.g., pH > 9) | Base-Catalyzed Hydrolysis, Enolate Formation & Side Reactions | pH, Base Strength, Temperature | Use milder, non-nucleophilic bases, lower reaction temperature. |
| Light Exposure | Photodegradation (e.g., Aromatization) | Light Intensity, Duration of Exposure | Store and handle solutions protected from light (amber vials, foil). |
| Elevated Temperature | Thermal Degradation | Temperature, Time | Store solutions at low temperatures, minimize exposure to heat. |
Diagrams
IV. Experimental Protocols
Protocol 1: General HPLC Method for Stability Monitoring
This protocol provides a starting point for developing an HPLC method to monitor the stability of this compound.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Sample of this compound
-
High-purity solvents (DMSO, water, acetonitrile)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute with a 50:50 mixture of water and acetonitrile to a final concentration of 50 µg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: Monitor at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm and the lambda max).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
-
Analysis: Inject the sample and monitor the chromatogram for the peak corresponding to the parent compound and any new peaks that may appear due to degradation.
Note: This method may need to be optimized for your specific application and equipment.
V. References
-
Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. Bioorganic & Medicinal Chemistry. --INVALID-LINK--
-
Synthesis of 2,3-dihydro-4H-pyran-4-ones. Organic Chemistry Portal. --INVALID-LINK--
-
Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli. Antimicrobial Agents and Chemotherapy. --INVALID-LINK--
-
Synthesis of 2,3-dihydro-4-pyridones. Organic Chemistry Portal. --INVALID-LINK--
-
Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. --INVALID-LINK--
-
Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones. The Journal of Organic Chemistry. --INVALID-LINK--
-
Characterization of a Novel Pyranopyridine Inhibitor of the AcrAB Efflux Pump of Escherichia coli. ResearchGate. --INVALID-LINK--
-
Structure-activity relationships of a novel pyranopyridine series of Gram-negative bacterial efflux pump inhibitors. PubMed. --INVALID-LINK--
-
This compound. Echemi. --INVALID-LINK--
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules. --INVALID-LINK--
-
Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry. --INVALID-LINK--
-
Assessing the photodegradation potential of compounds derived from the photoinduced weathering of polystyrene in water. ResearchGate. --INVALID-LINK--
-
Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. International Journal of Molecular Sciences. --INVALID-LINK--
-
A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. African Journal of Biomedical Research. --INVALID-LINK--
-
Synthesis and antimicrobial evaluation of new pyrano[4,3-b]pyran and Pyrano[3,2-c]chromene derivatives bearing a 2-thiophenoxyquinoline nucleus. Archiv der Pharmazie. --INVALID-LINK--
-
This compound. Smolecule. --INVALID-LINK--
-
Suggested mechanism for the synthesis of pyrano[3,2-b]pyran catalyzed by Si–Mg–FA. ResearchGate. --INVALID-LINK--
-
4H-Pyrano[3,2-b]pyridin-4-one,2,3-dihydro-(9CI). LookChem. --INVALID-LINK--
-
3,4-Dihydro-2H-pyrano[2,3-b]pyridine. PubChem. --INVALID-LINK--
-
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. NIST WebBook. --INVALID-LINK--
-
2,3-Dihydropyrano[2,3-b]pyridin-4(4H)-one. Chemsrc. --INVALID-LINK--
-
This compound. Aldlab Chemicals, LLC. --INVALID-LINK--
-
THE PHOTODEGRADATION REACTION OF SOME PORPHYRINS. ResearchGate. --INVALID-LINK--
References
- 1. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
Welcome to the technical support center for the synthesis of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold, ultimately improving your reaction yields and purity.
Introduction to the Synthesis
The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The core structure, a fusion of a pyranone and a pyridine ring, is a key pharmacophore in numerous biologically active molecules. The most common and reliable synthetic strategy involves a two-step process:
-
Williamson Ether Synthesis: Formation of a key ether intermediate by reacting a substituted hydroxypyridine with an α-haloacetate.
-
Intramolecular Cyclization: A base-catalyzed intramolecular cyclization of the ether intermediate to form the desired fused pyranopyridinone ring system.
This guide will focus on troubleshooting these two critical stages to help you achieve optimal results.
Visualizing the General Synthetic Workflow
Caption: General two-step synthesis of this compound.
Troubleshooting Guide
Problem 1: Low Yield in Williamson Ether Synthesis (Step 1)
Symptom: You are observing a low yield of the intermediate, ethyl 2-((2-chloropyridin-3-yl)oxy)acetate, with a significant amount of unreacted 2-chloro-3-hydroxypyridine remaining.
Possible Causes and Solutions:
-
Insufficient Base: The Williamson ether synthesis requires a base to deprotonate the hydroxyl group of the pyridine, forming a more nucleophilic alkoxide.[1][2] If the base is too weak or used in insufficient quantity, the reaction will be slow or incomplete.
-
Solution:
-
Ensure you are using at least one equivalent of a suitable base. Potassium carbonate (K₂CO₃) is a common and effective choice. For less reactive systems, a stronger base like sodium hydride (NaH) can be used, though with caution to avoid side reactions.
-
Consider the pKa of your starting hydroxypyridine to select an appropriately strong base.
-
-
-
Inappropriate Solvent: The choice of solvent is crucial for an SN2 reaction like the Williamson ether synthesis.[3][4] Polar aprotic solvents are generally preferred as they solvate the cation of the base, leaving the alkoxide anion more nucleophilic.
-
Solution:
-
Use a polar aprotic solvent such as dimethylformamide (DMF), acetone, or acetonitrile.
-
Ensure the solvent is anhydrous, as water can protonate the alkoxide and reduce its nucleophilicity.
-
-
-
Reaction Temperature is Too Low: While higher temperatures can promote side reactions, an insufficient temperature will lead to a slow reaction rate.
-
Solution:
-
Gently heat the reaction mixture. A temperature range of 50-80 °C is a good starting point for reactions using K₂CO₃ in DMF or acetone.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
-
-
Side Reaction: Elimination: If your starting material is susceptible, or if a very strong base is used with a secondary halide (not the case here with ethyl bromoacetate, but a general consideration), an E2 elimination reaction can compete with the desired SN2 substitution.[2][3]
-
Solution:
-
This is less of a concern with a primary halide like ethyl bromoacetate. However, using a milder base and the lowest effective temperature can help minimize any potential elimination side products.
-
-
Experimental Protocol for Optimized Williamson Ether Synthesis:
-
To a solution of 2-chloro-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Problem 2: Failure or Low Yield in Intramolecular Cyclization (Step 2)
Symptom: The cyclization of the ether intermediate to form the final product is not proceeding, or the yield is very low, with the starting intermediate being recovered.
Possible Causes and Solutions:
-
Base is Not Strong Enough: The intramolecular cyclization is a nucleophilic aromatic substitution (SNAr) type reaction, which requires a strong base to generate the carbanion necessary for the cyclization.[5][6]
-
Solution:
-
Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
-
Ensure the base is fresh and has been stored under anhydrous conditions.
-
-
-
Presence of Protic Impurities: Protic impurities, such as water or alcohols, will quench the strong base and the carbanion intermediate, preventing the cyclization.
-
Solution:
-
Use anhydrous solvents (e.g., THF, dioxane) that have been freshly distilled or dried over a suitable drying agent.
-
Ensure all glassware is flame-dried or oven-dried before use.
-
The starting ether intermediate must be thoroughly dried.
-
-
-
Reaction Temperature is Not Optimal: The activation energy for the intramolecular SNAr reaction may require heating.
-
Solution:
-
If the reaction is not proceeding at room temperature, gently heat the mixture. Refluxing in THF is a common condition.
-
Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.
-
-
Visualizing the Intramolecular Cyclization Mechanism:
Caption: Key steps in the base-catalyzed intramolecular cyclization.
Problem 3: Formation of a Major, Unwanted Side Product
Symptom: A significant amount of a side product is observed, which may be difficult to separate from the desired product.
Possible Causes and Solutions:
-
Intermolecular Reactions: If the concentration of the reaction is too high during the intramolecular cyclization, intermolecular side reactions can occur, leading to polymers or dimers.
-
Solution:
-
Perform the cyclization reaction under high dilution conditions. This can be achieved by slowly adding the substrate to a solution of the base in the reaction solvent.
-
-
-
Decomposition of Starting Materials or Product: The strong basic conditions and elevated temperatures can lead to the decomposition of sensitive functional groups.
-
Solution:
-
Use the mildest possible reaction conditions (lowest effective temperature, shortest reaction time).
-
Consider alternative, milder bases if decomposition is a persistent issue.
-
Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
-
-
Alternative Cyclization Pathways: Depending on the substrate, there might be alternative cyclization pathways that lead to isomeric products.
-
Solution:
-
Careful structural elucidation of the side product using techniques like NMR and Mass Spectrometry is necessary to understand the alternative pathway.
-
Modification of the substrate or reaction conditions may be required to favor the desired cyclization.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the Williamson ether synthesis step?
A1: Potassium carbonate (K₂CO₃) is a good first choice as it is effective, inexpensive, and easy to handle. If you experience low yields, you can try a stronger base like sodium hydride (NaH), but be mindful of potential side reactions and take appropriate safety precautions.
Q2: My cyclization reaction is not going to completion. What should I try first?
A2: First, ensure that your reagents and solvent are completely anhydrous. The presence of even trace amounts of water can inhibit the reaction. If the reaction is still sluggish, you can try gradually increasing the reaction temperature while monitoring for any signs of decomposition.
Q3: I am having trouble purifying my final product. Are there any tips?
A3: The this compound product is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method. If column chromatography is necessary, a gradient elution from a non-polar solvent (like hexanes) to a more polar solvent (like ethyl acetate) is typically effective.
Q4: Can I use a different starting material instead of 2-chloro-3-hydroxypyridine?
A4: Yes, other pyridines with a good leaving group at the 2-position and a hydroxyl group at the 3-position can be used. For example, 2-fluoro or 2-bromo-3-hydroxypyridine could be viable starting materials. The reactivity may vary depending on the nature of the leaving group, which could influence the conditions required for the cyclization step.[7]
Q5: What analytical techniques are best for monitoring the reaction progress?
A5: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of both steps of the synthesis. Use a suitable solvent system that gives good separation between your starting materials, intermediates, and products. Staining with a UV lamp is usually sufficient for visualization. For final product characterization, ¹H NMR, ¹³C NMR, and mass spectrometry are essential.
Quantitative Data Summary
| Parameter | Williamson Ether Synthesis (Step 1) | Intramolecular Cyclization (Step 2) |
| Typical Yield | 70-90% | 60-85% |
| Common Bases | K₂CO₃, Cs₂CO₃, NaH | NaH, t-BuOK, LDA |
| Solvents | DMF, Acetone, Acetonitrile | THF, Dioxane, Toluene |
| Temperature | 50-80 °C | Room Temperature to Reflux |
| Reaction Time | 2-12 hours | 1-6 hours |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Pyrano[3,2-b]pyridin-4-one
Welcome to the Technical Support Center for the synthesis of pyrano[3,2-b]pyridin-4-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Pyrano[3,2-b]pyridin-4-ones are a class of compounds with significant potential in drug discovery, and their efficient synthesis is a key step in the development of new therapeutic agents.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges in the laboratory. We will focus on the intramolecular Heck reaction, a powerful and widely used method for the construction of this ring system, and address the side reactions and purification issues that can arise.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that you may encounter during the synthesis of pyrano[3,2-b]pyridin-4-one, providing explanations of the underlying chemistry and actionable protocols to resolve these issues.
Q1: I am observing a low or no yield of my target pyrano[3,2-b]pyridin-4-one. What are the likely causes?
Low yields in the intramolecular Heck cyclization to form pyrano[3,2-b]pyridin-4-one are a common issue and can often be traced back to a few key factors. A systematic approach to troubleshooting is essential for identifying and resolving the root cause.
Possible Cause 1: Inefficient Catalyst Activation or Decomposition
The active catalyst in the Heck reaction is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst. If this activation is inefficient or if the active catalyst decomposes, the reaction will not proceed.
-
Explanation of Causality: The oxidative addition of the aryl or vinyl halide to the palladium center is the first committed step in the catalytic cycle. This requires a coordinatively unsaturated, electron-rich Pd(0) complex. Incomplete reduction of the Pd(II) precatalyst or oxidation of the active Pd(0) species will halt the reaction. Catalyst decomposition is often observed as the formation of palladium black.
-
Troubleshooting Protocol: Ensuring Catalyst Activity
-
Precatalyst Choice: While Pd(OAc)₂ and PdCl₂ are common, consider using a more easily reduced precatalyst like Pd₂(dba)₃.
-
Ligand's Role: Ensure your phosphine ligand is not oxidized. Use fresh, high-purity ligands and handle them under an inert atmosphere.
-
Solvent and Reagent Purity: Use anhydrous, degassed solvents. Oxygen can oxidize the Pd(0) catalyst. Ensure the base is of high purity and anhydrous if necessary.
-
Visual Inspection: Monitor the reaction for the formation of a black precipitate (palladium black), which indicates catalyst decomposition. If this occurs early in the reaction, it is a strong indicator of a problem with the reaction conditions.
-
Possible Cause 2: Suboptimal Reaction Conditions
The choice of solvent, base, and temperature is critical for the success of the Heck reaction.
-
Explanation of Causality: The solvent polarity can affect the stability of the catalytic species and the solubility of the reactants. The base is crucial for the final reductive elimination step that regenerates the Pd(0) catalyst. The temperature must be high enough to overcome the activation energy barrier for oxidative addition but not so high as to cause catalyst decomposition or promote side reactions.
-
Data Table: Effect of Reaction Parameters on Yield
| Parameter | Options | Rationale and Potential Impact on Yield |
| Solvent | DMF, DMAc, NMP, Acetonitrile, Toluene | Polar aprotic solvents like DMF and DMAc are generally effective at stabilizing the cationic intermediates in the Heck reaction. Toluene is a less polar option that can sometimes reduce side reactions. |
| Base | Et₃N, DIPEA, K₂CO₃, Cs₂CO₃, NaOAc | Organic bases like Et₃N can also act as reducing agents for the Pd(II) precatalyst. Inorganic bases are often used in phosphine-free conditions. The choice of base can significantly impact the reaction rate and the prevalence of side reactions. |
| Temperature | 80-140 °C | Higher temperatures can facilitate the often rate-limiting oxidative addition step but can also lead to faster catalyst decomposition. An optimal temperature must be found for each specific substrate. |
-
Troubleshooting Protocol: Systematic Optimization of Conditions
-
Temperature Screen: Set up a series of small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and catalyst stability.
-
Base and Solvent Screen: If temperature optimization is insufficient, screen a small set of different bases and solvents. A 2x2 screen of two different bases in two different solvents can be very informative.
-
Q2: My reaction is producing significant amounts of side products. How can I improve the selectivity?
The formation of byproducts is a common challenge in intramolecular Heck reactions. Understanding the mechanisms of these side reactions is key to mitigating them.
Side Product 1: Dimerization of the Starting Material
Homocoupling of the starting aryl or vinyl halide can compete with the desired intramolecular cyclization.
-
Mechanism of Dimer Formation:
Caption: Mechanism of dimer formation via oxidative addition and reductive elimination.
-
Explanation of Causality: Dimerization is favored at high concentrations of the starting material and when the rate of the intramolecular insertion is slow compared to the rate of a second oxidative addition.
-
Mitigation Protocol: Minimizing Dimerization
-
High Dilution: Run the reaction at a lower concentration (e.g., 0.01 M) to favor the intramolecular pathway.
-
Slow Addition: If high dilution is not practical, add the starting material slowly to the reaction mixture over several hours to maintain a low instantaneous concentration.
-
Side Product 2: Isomerization and Regioselectivity Issues
In some cases, the cyclization can occur at a different position on the alkene, leading to a regioisomeric product.
-
Mechanism of Regioselectivity:
Caption: Competing cyclization pathways leading to different regioisomers.
-
Explanation of Causality: The regioselectivity of the migratory insertion step is influenced by both steric and electronic factors. Bulky ligands on the palladium center can direct the cyclization to the less sterically hindered position of the alkene.
-
Mitigation Protocol: Controlling Regioselectivity
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich monodentate ligands like P(t-Bu)₃ or bidentate ligands with a large bite angle can significantly influence the regioselectivity.[1]
-
Screening Ligands: If regioisomers are a problem, screen a small panel of phosphine ligands with varying steric and electronic properties.
-
Side Product 3: β-Hydride Elimination
β-Hydride elimination is a common side reaction in Heck couplings and can lead to the formation of undesired olefinic products.
-
Mechanism of β-Hydride Elimination:
Caption: Mechanism of β-hydride elimination from an alkyl-palladium intermediate.
-
Explanation of Causality: After the migratory insertion step, the resulting alkyl-palladium intermediate can undergo β-hydride elimination if there is a hydrogen atom on a carbon atom beta to the palladium. This is often in competition with the desired reductive elimination.[2]
-
Mitigation Protocol: Suppressing β-Hydride Elimination
-
Choice of Substrate: Design the substrate so that there are no β-hydrogens available for elimination after the cyclization.
-
Reaction Conditions: The choice of base and additives can influence the rate of reductive elimination versus β-hydride elimination. In some cases, the use of a silver salt can promote the desired pathway.
-
Q3: I am having difficulty purifying my pyrano[3,2-b]pyridin-4-one product. What are the best strategies?
Purification can be challenging due to the presence of residual palladium catalyst and closely related side products.
Challenge 1: Removing Palladium Residues
Residual palladium can be toxic to cells and can interfere with subsequent biological assays.
-
Explanation of Causality: Palladium can be difficult to remove completely by standard chromatography, as it can coordinate to the nitrogen atom of the pyridine ring.
-
Purification Protocol: Palladium Scavenging
-
Initial Workup: After the reaction is complete, perform a standard aqueous workup.
-
Scavenger Resin: Stir the crude product in a suitable solvent with a palladium scavenger resin (e.g., a thiol-functionalized silica gel) for several hours.
-
Filtration and Concentration: Filter off the resin and wash it with fresh solvent. Concentrate the filtrate to obtain the purified product.
-
ICP-MS Analysis: For compounds intended for biological testing, it is advisable to quantify the residual palladium levels using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Challenge 2: Separating Isomeric Byproducts
Regioisomers and other byproducts can be difficult to separate from the desired product due to their similar polarities.
-
Purification Protocol: Optimized Chromatography
-
TLC Analysis: Carefully analyze the crude reaction mixture by TLC using several different solvent systems to find one that provides good separation between the desired product and the impurities.
-
Column Chromatography: Use a high-quality silica gel and a slow, careful elution to achieve the best separation. A gradient elution may be necessary.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing small amounts of impurities.
-
Frequently Asked Questions (FAQs)
-
What is the best palladium precatalyst to use for the intramolecular Heck reaction?
-
For initial screening, Pd(OAc)₂ or Pd₂(dba)₃ are good choices. Pd(OAc)₂ is often more cost-effective, while Pd₂(dba)₃ can be more reactive and is a Pd(0) source.
-
-
How do I choose the right phosphine ligand?
-
The choice of ligand is highly substrate-dependent. For many intramolecular Heck reactions, bulky, electron-rich monodentate phosphines like P(t-Bu)₃ or Buchwald-type ligands can be effective. Bidentate ligands like BINAP or dppf are also commonly used. It is often necessary to screen a small number of ligands to find the optimal one for your specific reaction.
-
-
What are the best practices for setting up a reproducible intramolecular Heck reaction?
-
Use high-purity, anhydrous, and degassed solvents.
-
Handle all reagents, especially the catalyst and ligand, under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Ensure that the reaction temperature is carefully controlled.
-
Use a consistent source and quality of all reagents.
-
-
Are there any non-palladium catalysts for this transformation?
-
While palladium is by far the most common catalyst for the Heck reaction, research into the use of other transition metals like nickel and copper is ongoing. However, for the synthesis of pyrano[3,2-b]pyridin-4-one, palladium-based systems are the most well-established and reliable.
-
Experimental Protocols
Protocol 1: General Procedure for the Intramolecular Heck Synthesis of 2,3-Dihydro-4H-pyrano[3,2-b]pyridin-4-one
This protocol is a general starting point and may require optimization for your specific substrate.
-
Reaction Setup: To an oven-dried Schlenk flask, add the vinylpyridine precursor (1.0 eq), Pd(OAc)₂ (0.05 eq), and the desired phosphine ligand (0.10 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent and Base Addition: Add anhydrous, degassed solvent (to a concentration of 0.01-0.1 M) and the base (2.0 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Scale-Up Synthesis of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
Prepared by the Senior Application Scientist Team December 2025
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the considerations for the scale-up synthesis of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one. The pyranopyridinone scaffold is a key heterocyclic motif in medicinal chemistry, and transitioning its synthesis from bench-scale to pilot or manufacturing scale introduces significant challenges. This document outlines common synthetic strategies, addresses frequently encountered issues in a Q&A format, and offers a detailed troubleshooting guide to ensure a robust, safe, and reproducible process.
Overview of Synthetic Strategy & Scale-Up Considerations
The synthesis of the this compound core typically relies on the formation of the dihydropyranone ring fused to a pre-existing pyridine backbone. A common and scalable approach involves an intramolecular cyclization of a suitably functionalized pyridine precursor. The chosen route, often starting from 3-hydroxypyridine-2-carboxylic acid derivatives, is designed for convergence and the use of cost-effective reagents.
When moving from a laboratory (gram) to a production (kilogram) scale, challenges shift from simple execution to process control. Key factors that require rigorous evaluation include:
-
Mass and Heat Transfer: Inefficient mixing or cooling in large reactors can lead to localized temperature spikes ("hot spots") or concentration gradients, fostering side reactions and reducing yield and purity.[1]
-
Reagent Addition and Stoichiometry: The rate of reagent addition becomes critical. A reaction that is manageable in a flask can become dangerously exothermic in a large vessel if reagents are combined too quickly.
-
Work-up and Product Isolation: Procedures like liquid-liquid extraction and column chromatography become cumbersome and costly at scale. Developing robust crystallization or precipitation methods is essential for efficient purification.[1]
-
Process Safety: A thorough understanding of reaction thermodynamics (exotherms), reagent stability, and potential for runaway reactions is paramount.[2]
Common Synthetic Pathway: Intramolecular Cyclization
A reliable route involves the esterification of 3-hydroxypyridine-2-carboxylic acid, followed by an O-alkylation with an ethyl haloacetate, and subsequent base-mediated intramolecular cyclization (e.g., a Dieckmann-type condensation) to form the target scaffold.
References
Technical Support Center: Analytical Method Development for Impure Pyranopyridinone Samples
Welcome to the Technical Support Center for analytical method development focused on pyranopyridinone samples. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing these heterocyclic compounds, particularly when dealing with process-related impurities and degradation products.
The unique chemical nature of the pyranopyridinone scaffold presents specific challenges in achieving optimal separation, identification, and quantification of impurities. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing HPLC methods for pyranopyridinone compounds?
A1: Pyranopyridinone compounds, being nitrogen-containing heterocycles, often exhibit basic properties.[1] This can lead to several chromatographic challenges, most notably peak tailing due to strong interactions with acidic silanol groups on the surface of conventional silica-based reversed-phase columns. Additionally, the aromatic nature of the ring system can cause π-π interactions, further complicating separations.[2] Under acidic mobile phase conditions, protonation of the heteroaromatic nitrogen can occur, which may also contribute to poor peak shape.[1]
Q2: Which chromatographic mode is most suitable for separating pyranopyridinone and its impurities?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and versatile technique for the analysis of pharmaceutical compounds and their impurities.[3][4] For polar impurities that are poorly retained on traditional C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative.[2] The choice ultimately depends on the specific physicochemical properties of the active pharmaceutical ingredient (API) and its impurities.
Q3: How can I effectively identify and characterize unknown impurities in my pyranopyridinone samples?
A3: A combination of chromatographic and spectroscopic techniques is essential for the structural elucidation of unknown impurities.[5] Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) like Quadrupole Time-of-Flight (Q-TOF), is a powerful tool for determining the molecular weight and elemental composition of impurities.[5][6][7][8] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in deducing the structure.[6] For unequivocal structure confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable, as it provides detailed information about the molecular structure and stereochemistry.[9][10][11]
Q4: What are forced degradation studies, and why are they important for pyranopyridinone analysis?
A4: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[12][13][14] These studies are crucial for several reasons:
-
They help in understanding the degradation pathways and the intrinsic stability of the molecule.[13][14]
-
They generate degradation products that are necessary for developing and validating a stability-indicating analytical method.[13][14]
-
The information gathered can guide formulation development and the selection of appropriate storage conditions.[13][14]
Q5: What are the key validation parameters I need to consider for my analytical method according to ICH guidelines?
A5: According to the International Council for Harmonisation (ICH) guideline Q2(R1), the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[15]
-
Accuracy: The closeness of test results to the true value.[15]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[16]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[17]
-
Range: The interval between the upper and lower concentration of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Troubleshooting Guides
Guide 1: Addressing Poor Peak Shape in HPLC Analysis of Pyranopyridinones
Poor peak shape, such as tailing or fronting, can compromise the accuracy and precision of quantification and reduce resolution between adjacent peaks.
Issue 1.1: Peak Tailing
-
Symptom: The back half of the peak is wider than the front half.
-
Potential Causes & Solutions:
-
Secondary Interactions with Silanols: The basic nitrogen in the pyranopyridinone structure can interact with acidic silanol groups on the column's stationary phase.
-
Solution 1: pH Adjustment: Adjust the mobile phase pH to suppress the ionization of either the analyte or the silanol groups. For basic compounds like pyranopyridinones, a mobile phase pH of +/- 2 units away from the compound's pKa is recommended. Using a buffer is crucial to maintain a stable pH.
-
Solution 2: Use of End-Capped Columns: Employ a high-quality, end-capped C18 or C8 column where the residual silanol groups are chemically bonded with a small silylating agent.
-
Solution 3: Mobile Phase Additives: Incorporate a competing base, such as triethylamine, into the mobile phase to saturate the active silanol sites.
-
-
Column Contamination or Void: A blocked frit or a void at the head of the column can distort peak shape.
-
Solution: Reverse flush the column (if permissible by the manufacturer). If the problem persists, the column may need to be replaced.
-
-
Issue 1.2: Peak Fronting
-
Symptom: The front half of the peak is wider than the back half.
-
Potential Causes & Solutions:
-
Sample Overload: Injecting too much sample can saturate the stationary phase.[18][19]
-
Injection Solvent Stronger than Mobile Phase: If the sample is dissolved in a solvent that is stronger than the mobile phase, the analyte band will spread before it reaches the column.[18]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
-
Guide 2: Improving Resolution Between the Main Peak and Impurities
Issue 2.1: Co-eluting or Poorly Resolved Peaks
-
Symptom: Peaks are not baseline separated, making accurate integration difficult.
-
Potential Causes & Solutions:
-
Insufficient Chromatographic Selectivity: The mobile phase and stationary phase combination is not optimal for separating the compounds of interest.
-
Solution 1: Modify Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower organic content can increase retention and improve resolution.
-
Solution 2: Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to differences in their interactions with the analyte and stationary phase.
-
Solution 3: Experiment with Different Stationary Phases: If modifying the mobile phase is insufficient, try a column with a different stationary phase, such as a phenyl or embedded polar group column, which can offer different selectivities.[2]
-
-
Sub-optimal Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer.
-
Solution: Increasing the column temperature can sometimes improve peak shape and resolution. However, be mindful of the thermal stability of your analytes.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on a pyranopyridinone drug substance.
Objective: To generate potential degradation products and assess the intrinsic stability of the drug substance under various stress conditions.
Materials:
-
Pyranopyridinone drug substance
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-purity water
-
Acetonitrile (ACN) or other suitable organic solvent
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Acid Hydrolysis:
-
Dissolve the drug substance in a suitable solvent and add 0.1 M to 1 M HCl.[20]
-
Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2-24 hours).
-
Periodically withdraw samples, neutralize with an equivalent amount of base, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve the drug substance in a suitable solvent and add 0.1 M to 1 M NaOH.[20]
-
Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid.
-
-
Oxidative Degradation:
-
Dissolve the drug substance in a suitable solvent and add 3-30% H2O2.[12]
-
Keep the solution at room temperature or slightly elevated temperature for a specified duration.
-
Analyze the samples by HPLC.
-
-
Thermal Degradation:
-
Place the solid drug substance in a calibrated oven at a high temperature (e.g., 80-100°C) for a defined period.
-
Dissolve the stressed solid in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
Analyze the samples by HPLC.
-
Data Analysis:
-
For each condition, aim for 5-20% degradation of the parent drug.[12]
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the main peak.
Protocol 2: Impurity Identification using UPLC-MS/MS
This protocol describes a general workflow for the identification of impurities using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry.
Objective: To determine the molecular weight and obtain structural information of impurities in pyranopyridinone samples.
Instrumentation:
-
UPLC system with a photodiode array (PDA) detector.
-
Mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Procedure:
-
Chromatographic Separation:
-
Develop a UPLC method that provides good separation between the API and its impurities. UPLC offers higher resolution and shorter analysis times compared to conventional HPLC.[21]
-
Use a mobile phase compatible with MS detection (e.g., volatile buffers like ammonium formate or ammonium acetate).
-
-
MS Analysis (Full Scan):
-
MS/MS Analysis (Fragmentation):
-
Perform tandem MS (MS/MS) experiments on the molecular ions of the impurities.
-
The fragmentation patterns provide valuable information about the structure of the molecule, helping to identify the location of chemical modifications compared to the parent drug.[6]
-
Data Interpretation:
-
Use the accurate mass data to generate possible molecular formulas for the impurities.
-
Interpret the MS/MS fragmentation spectra to propose structures for the impurities. This often involves comparing the fragmentation of the impurity to that of the parent drug.
Visualizations
dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} Caption: Analytical Method Development Workflow for Pyranopyridinone Samples.
References
- 1. welch-us.com [welch-us.com]
- 2. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 3. onyxipca.com [onyxipca.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. synthinkchemicals.com [synthinkchemicals.com]
- 7. almacgroup.com [almacgroup.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. veeprho.com [veeprho.com]
- 10. Pharmaceutical impurities and degradation products: uses and applications of NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. pharmainfo.in [pharmainfo.in]
- 18. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC PEAK Fronting and Tailing, Common Reasons For It [hplctips.blogspot.com]
- 19. m.youtube.com [m.youtube.com]
- 20. scispace.com [scispace.com]
- 21. waters.com [waters.com]
Technical Support Center: Overcoming Poor Solubility of Pyranopyridinone Derivatives
Welcome to the technical support center dedicated to addressing the challenges associated with the poor solubility of pyranopyridinone derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this promising class of compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the experimental hurdles related to their solubility.
Introduction: The Pyranopyridinone Solubility Challenge
Pyranopyridinone derivatives have emerged as a significant scaffold in medicinal chemistry, showing promise in a variety of therapeutic areas, including as PARP-1 inhibitors for cancer therapy.[1][2] However, their often rigid, planar structures and lipophilic nature frequently lead to poor aqueous solubility. This presents a significant roadblock in preclinical and clinical development, impacting everything from in vitro assays to in vivo bioavailability. This guide provides a structured approach to systematically identify and overcome these solubility issues.
Frequently Asked Questions (FAQs)
Q1: My pyranopyridinone derivative is precipitating out of my aqueous buffer during my in vitro assay. What is the most likely cause?
A: This is a classic sign of a compound exceeding its thermodynamic solubility in the assay medium. The introduction of the compound, often from a concentrated DMSO stock, into an aqueous environment can cause it to crash out of solution. The final concentration of your compound in the assay likely exceeds its kinetic and thermodynamic solubility limits in the aqueous buffer.
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to solubility?
A: Absolutely. Poor solubility can lead to the formation of aggregates or micro-precipitates, which can result in variable and non-reproducible biological data. These aggregates can interact with cells and proteins in a non-specific manner, leading to misleading results. Furthermore, the actual concentration of the dissolved, active compound will be lower and more variable than the nominal concentration, directly impacting the dose-response relationship.
Q3: What is the first step I should take to address the poor solubility of my pyranopyridinone derivative?
A: The initial and most critical step is to accurately determine the aqueous solubility of your compound. This baseline measurement will inform your formulation strategy. A simple and effective method is the shake-flask method followed by HPLC or UV-Vis analysis to quantify the dissolved compound. Understanding the intrinsic solubility is paramount before attempting any enhancement techniques.
Troubleshooting Guides: A Step-by-Step Approach to Enhancing Solubility
This section provides detailed protocols and the scientific rationale behind various solubility enhancement techniques. The choice of method will depend on the specific physicochemical properties of your pyranopyridinone derivative and the intended application (e.g., in vitro screening, in vivo pharmacokinetics).
Troubleshooting Workflow: A Visual Guide
The following diagram illustrates a logical workflow for addressing solubility challenges with pyranopyridinone derivatives.
Caption: A decision tree for selecting appropriate solubility enhancement techniques.
pH Modification for Ionizable Derivatives
Principle: For pyranopyridinone derivatives that possess ionizable functional groups (e.g., acidic or basic moieties), altering the pH of the medium can significantly increase solubility.[3][4][5] Weakly acidic compounds become more soluble at higher pH, while weakly basic compounds are more soluble at lower pH.
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Add an excess amount of the pyranopyridinone derivative to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility as a function of pH to determine the optimal pH range for solubilization.
Causality: The increased solubility is due to the conversion of the neutral, less soluble form of the drug into its ionized, more water-soluble salt form.[6] It is crucial to select a pH modifier that is compatible with the intended application and does not affect the biological activity of the compound.[7]
Co-solvent Systems
Principle: The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of a poorly water-soluble drug by reducing the polarity of the aqueous environment.[8][9][10]
Commonly Used Co-solvents:
| Co-solvent | Typical Concentration Range (v/v) | Considerations |
| Dimethyl sulfoxide (DMSO) | < 1% for in vitro assays | Can have biological effects at higher concentrations. |
| Ethanol | 5-20% | Can cause precipitation upon dilution. |
| Propylene glycol (PG) | 10-40% | Can increase viscosity.[11] |
| Polyethylene glycol 400 (PEG 400) | 10-60% | Generally well-tolerated.[12][13] |
Experimental Protocol: Co-solvent Solubility Screen
-
Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10%, 20%, 40%, 60% co-solvent in water or buffer).
-
Determine the solubility of the pyranopyridinone derivative in each mixture using the shake-flask method as described above.
-
Plot the solubility against the co-solvent concentration to identify the most effective co-solvent and its optimal concentration.
Causality: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[14] However, it's important to be aware that dilution of a co-solvent formulation in an aqueous environment (e.g., upon injection into the bloodstream) can lead to drug precipitation if the drug's solubility in the final diluted medium is exceeded.
Complexation with Cyclodextrins
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can form inclusion complexes with poorly water-soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[15][16][17][18]
Commonly Used Cyclodextrins:
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Limited aqueous solubility. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it suitable for parenteral formulations.[15][17] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and is used in several commercial parenteral products.[17] |
Experimental Protocol: Phase Solubility Study
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Add an excess of the pyranopyridinone derivative to each cyclodextrin solution.
-
Equilibrate the samples as described in the pH-solubility profiling protocol.
-
Separate the undissolved solid and quantify the concentration of the dissolved drug.
-
Plot the drug concentration against the cyclodextrin concentration. The slope of the initial linear portion of the curve can be used to determine the stability constant of the inclusion complex.
Causality: The formation of the inclusion complex masks the lipophilic nature of the drug molecule, presenting a more hydrophilic exterior to the aqueous environment, thereby increasing its solubility.[19]
Advanced Formulation Strategies for In Vivo Applications
For more challenging compounds or for in vivo studies where high drug loading is required, more advanced formulation strategies may be necessary.
Principle: Converting the crystalline form of a drug to its higher-energy amorphous state can significantly enhance its aqueous solubility and dissolution rate.[20][21][22] In an ASD, the drug is molecularly dispersed within a polymer matrix, which helps to stabilize the amorphous form and prevent recrystallization.[20][23][24]
Workflow for ASD Development:
Caption: A streamlined workflow for the development of amorphous solid dispersions.
Commonly Used Polymers:
-
Polyvinylpyrrolidone (PVP)[25]
-
Hydroxypropyl methylcellulose (HPMC)
-
Hydroxypropyl methylcellulose acetate succinate (HPMCAS)[6]
-
Soluplus®
Causality: The amorphous form has a higher free energy than the crystalline form, which leads to a higher apparent solubility. The polymer carrier prevents recrystallization by increasing the glass transition temperature (Tg) of the mixture and through specific molecular interactions with the drug.[23]
Principle: Reducing the particle size of a drug to the nanometer range (<1 μm) increases its surface area-to-volume ratio, leading to an increased dissolution rate and saturation solubility.[26][27][28]
Preparation Methods:
-
Top-down methods: Wet media milling and high-pressure homogenization are used to break down larger drug crystals into nanoparticles.[29][30]
-
Bottom-up methods: Precipitation techniques involve dissolving the drug in a solvent and then adding an anti-solvent to cause the drug to precipitate as nanoparticles.[29][30]
Causality: According to the Ostwald-Freundlich equation, the solubility of a particle increases as its radius decreases. The increased surface area also facilitates faster dissolution as described by the Noyes-Whitney equation.
Principle: For highly lipophilic pyranopyridinone derivatives, lipid-based formulations can be an effective approach. These formulations can enhance solubility and oral bioavailability by presenting the drug in a solubilized state in the gastrointestinal tract and facilitating its absorption via lipid absorption pathways.[31][32]
Types of Lipid-Based Formulations:
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[25][32]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): Similar to SEDDS, but they form thermodynamically stable microemulsions with smaller droplet sizes.
Causality: Lipid-based formulations maintain the drug in a solubilized state during its transit through the gastrointestinal tract, avoiding the dissolution step which is often the rate-limiting step for the absorption of poorly soluble drugs.
Concluding Remarks
Overcoming the poor solubility of pyranopyridinone derivatives is a multifaceted challenge that requires a systematic and rational approach. By understanding the physicochemical properties of your specific compound and applying the principles and techniques outlined in this guide, you can successfully develop formulations that enable robust and reliable experimental results, ultimately accelerating your research and drug development efforts.
References
- 1. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 5. ajptonline.com [ajptonline.com]
- 6. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. US8026276B2 - Parenteral CCI-779 formulations containing cosolvents, an antioxidant, and a surfactant - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. ijmsdr.org [ijmsdr.org]
- 15. mdpi.com [mdpi.com]
- 16. ijpcbs.com [ijpcbs.com]
- 17. Redirecting [linkinghub.elsevier.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. seppic.com [seppic.com]
- 21. pharmtech.com [pharmtech.com]
- 22. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 23. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. crystallizationsystems.com [crystallizationsystems.com]
- 25. pharmoutsourcing.com [pharmoutsourcing.com]
- 26. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. mdpi.com [mdpi.com]
- 30. eaapublishing.org [eaapublishing.org]
- 31. pharmaexcipients.com [pharmaexcipients.com]
- 32. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Potential of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one as a Kinase Inhibitor: A Comparative Guide
Introduction: The Quest for Novel Kinase Inhibitors
Protein kinases are fundamental regulators of a vast array of cellular processes, acting as molecular switches that govern everything from cell growth and proliferation to apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies, offering more targeted and less cytotoxic alternatives to traditional chemotherapy.
This guide focuses on the validation of a novel chemical entity, 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one , as a potential kinase inhibitor. While direct experimental evidence for this specific compound is emerging, its structural motif is present in a number of compounds with demonstrated kinase inhibitory activity. This guide will provide a comparative framework for researchers, scientists, and drug development professionals to assess its potential. We will explore the kinase inhibitory landscape of structurally related compounds, provide detailed experimental protocols for its validation, and compare its hypothetical profile with established kinase inhibitors.
The pyrano[3,2-b]pyridine Scaffold: A Privileged Structure in Kinase Inhibition?
The core structure of this compound belongs to the pyranopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Several related pyranopyridine, pyrazolopyridine, and pyranopyrimidine derivatives have been reported to exhibit inhibitory activity against a range of important cancer-related kinases. This suggests that the pyranopyridine core may serve as a valuable scaffold for the design of novel kinase inhibitors.
Our comparative analysis will focus on kinases that have been shown to be targeted by analogues of our lead compound, namely:
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition. Its overactivity is implicated in several cancers.
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation and survival. Mutations and overexpression of EGFR are common in various solid tumors.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.
By examining the activity of structurally similar compounds against these kinases, we can build a strong rationale for the experimental validation of this compound.
Comparative Analysis: Kinase Inhibitory Profiles of Structural Analogs and Established Drugs
To contextualize the potential of this compound, we will compare it with both its structural relatives and well-established kinase inhibitors.
| Compound Class/Name | Target Kinase(s) | Reported IC50/Activity | Reference(s) |
| Pyrano[3,2-c]pyridine derivatives | EGFR, VEGFR-2 | IC50 values in the micromolar range | [1] |
| Pyrazolo[3,4-b]pyridine derivatives | CDK2 | IC50 values ranging from 0.24 to 4.45 µM | [2][3] |
| Pyrazolo[3,4-b]pyridine derivatives | TRKA | IC50 value of 56 nM for a representative compound | [4] |
| Staurosporine | Broad Spectrum (PKC, PKA, etc.) | IC50 values in the low nanomolar range | [4] |
| Dasatinib | Multi-kinase (BCR-ABL, SRC family, c-KIT, etc.) | Potent inhibitor with IC50 values < 1 nM for SRC and ABL | [2][5][6] |
| Osimertinib (Third-generation) | EGFR (including T790M mutation) | Approved for NSCLC | [7][8][9] |
| Palbociclib (First-generation) | CDK4/6 | Approved for breast cancer | [10] |
| Axitinib | VEGFR-1, -2, -3, PDGFR, c-KIT | Approved for renal cell carcinoma | [11] |
This table is for illustrative purposes. The specific inhibitory activities can vary based on the exact chemical structure and assay conditions.
The data on structural analogs provide a compelling argument for investigating this compound against kinases like CDK2, EGFR, and VEGFR-2. The inclusion of established inhibitors such as Staurosporine and Dasatinib will serve as crucial positive controls in the experimental validation, providing a benchmark for potency and selectivity.
Signaling Pathways: The Cellular Context of Kinase Inhibition
Understanding the signaling pathways in which our target kinases operate is critical to interpreting the cellular effects of a potential inhibitor.
CDK2 Signaling Pathway
CDK2 plays a pivotal role in the G1/S transition of the cell cycle.[12][13] Its activation, through binding to Cyclin E and subsequent phosphorylation, leads to the phosphorylation of the Retinoblastoma protein (Rb).[14] This releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA replication.[15] Inhibition of CDK2 would be expected to cause a G1 cell cycle arrest.
References
- 1. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 2. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK2 cyclin dependent kinase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
A Comparative Guide to Pyranopyridine Isomers for Drug Discovery: Focus on 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
Introduction: The Pyranopyridine Scaffold - A Privileged Motif in Medicinal Chemistry
The fusion of pyran and pyridine rings to form the pyranopyridine scaffold has created a class of heterocyclic compounds with significant therapeutic potential. These structures are of considerable interest to researchers and drug development professionals due to their diverse and potent biological activities, including anticancer, antiviral, and antibacterial properties. The specific arrangement of the fused rings gives rise to several isomers, each with a unique three-dimensional structure and electronic distribution that dictates its physicochemical properties and biological activity.
This guide provides a comprehensive comparison of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one with other key pyranopyridine isomers. As direct comparative studies on the parent, unsubstituted scaffolds are limited, this guide will draw upon experimental data from a range of substituted derivatives to elucidate the structure-activity relationships (SAR) inherent to each isomeric core. We will delve into the synthetic strategies, comparative biological performance, and the underlying molecular interactions that govern the therapeutic potential of these promising heterocyclic systems.
Structural Isomers of Pyranopyridine: A Comparative Overview
The fusion of a pyran ring to a pyridine ring can result in several constitutional isomers, with the position and orientation of the oxygen and nitrogen atoms defining their fundamental chemical character. The most studied isomers in medicinal chemistry include:
-
Pyrano[3,2-b]pyridines: The focus of this guide, characterized by the fusion at the 'b' face of the pyridine ring.
-
Pyrano[3,4-c]pyridines: Exhibiting a different fusion pattern that alters the spatial relationship between the heteroatoms.
-
Pyrano[4,3-b]pyridines: Another isomeric form with distinct electronic and steric properties.
-
Pyrano[2,3-b]pyridines: A further variation on the pyranopyridine theme.
The subtle changes in bond angles and electron density across these isomers can have a profound impact on their ability to interact with biological targets, their metabolic stability, and their pharmacokinetic profiles.
Synthesis of Pyranopyridine Scaffolds: A Representative Protocol
Representative Synthesis of this compound
This protocol is a representative example based on common synthetic strategies for similar heterocyclic systems and should be optimized for specific laboratory conditions.
Step 1: Synthesis of a Key Intermediate (e.g., a substituted dihydropyridone)
A common strategy involves the Hantzsch pyridine synthesis or variations thereof, which is a multi-component reaction.[4]
-
Reactants: An aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and a source of ammonia (e.g., ammonium acetate).
-
Procedure:
-
Combine equimolar amounts of the aldehyde and β-ketoester in a suitable solvent such as ethanol.
-
Add a slight excess of ammonium acetate.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified dihydropyridine derivative.
-
Step 2: Cyclization to form the Pyran Ring
The subsequent formation of the fused pyran ring can be achieved through various cyclization reactions, often involving an intramolecular Michael addition or a similar annulation strategy.
-
Procedure:
-
The dihydropyridine derivative from Step 1 is functionalized to introduce a suitable side chain for cyclization. This may involve reactions such as acylation or alkylation.
-
The functionalized intermediate is then treated with a base (e.g., sodium ethoxide in ethanol) to induce intramolecular cyclization.
-
The reaction mixture is heated under reflux for several hours, with progress monitored by TLC.
-
After completion, the reaction is quenched with a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the desired this compound.
-
Caption: A representative workflow for the synthesis of the pyranopyridine scaffold.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of drug candidates are critical for their absorption, distribution, metabolism, and excretion (ADME) profiles. While experimental data for the parent pyranopyridine isomers is scarce, we can infer general trends and provide some predicted values.[5][6][7][8][9][10]
| Property | This compound (Predicted) | General Trends for Pyranopyridine Isomers |
| Molecular Formula | C₈H₇NO₂[5] | Varies with substitution |
| Molecular Weight | 149.15 g/mol [5] | Increases with the size of substituents |
| XLogP3 | 0.6[5] | Generally in the range of 1-3 for drug-like derivatives, indicating moderate lipophilicity.[6] |
| Hydrogen Bond Donors | 0[5] | Can be introduced through substituents like -NH₂ or -OH groups. |
| Hydrogen Bond Acceptors | 3[5] | The pyran oxygen and pyridine nitrogen are key acceptors. |
| Melting Point (°C) | 305.7 (Boiling Point)[5] | Varies significantly with substitution and crystal packing. Cocrystals can have melting points between those of the API and coformer.[10] |
| Solubility | Predicted to have moderate aqueous solubility due to the presence of heteroatoms capable of hydrogen bonding. | Solubility can be modulated by introducing polar or ionizable groups.[7][9] |
Spectroscopic Characterization: Ensuring Structural Integrity
Predicted Spectroscopic Data for this compound
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Signals corresponding to the protons on the pyridine ring would be expected in the downfield region (δ 7.0-8.5 ppm).
-
Aliphatic Protons: The methylene protons of the dihydropyran ring would likely appear as multiplets in the upfield region (δ 2.5-4.5 ppm).[12][13] The specific chemical shifts and coupling patterns would be diagnostic of the [3,2-b] fusion.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A characteristic signal for the C4-ketone would be observed in the highly downfield region (δ > 180 ppm).
-
Aromatic Carbons: Signals for the pyridine ring carbons would appear in the aromatic region (δ 120-150 ppm).
-
Aliphatic Carbons: The sp³ hybridized carbons of the dihydropyran ring would be found in the upfield region (δ 20-80 ppm).
-
-
Mass Spectrometry (MS):
-
Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 149.05).
-
Fragmentation Pattern: Characteristic fragmentation patterns would involve the loss of small molecules such as CO, and cleavage of the pyran ring, providing further structural confirmation.[15][16][17][18][19]
-
Comparative Biological Activities: A Focus on Anticancer Potential
Pyranopyridine derivatives have demonstrated a broad spectrum of biological activities, with a significant number of studies focusing on their potential as anticancer agents.[20][21][22][23][24] The cytotoxic effects of these compounds are often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival, such as protein kinases.
| Pyranopyridine Isomer | Reported Biological Activities of Derivatives | Representative IC₅₀ Values (for derivatives) | Potential Molecular Targets |
| Pyrano[3,2-b]pyridine | Anticancer, Antiviral, Antibacterial | IC₅₀ values in the micromolar to nanomolar range have been reported for various cancer cell lines. | Kinases (e.g., EGFR, VEGFR-2), DNA topoisomerases |
| Pyrano[3,4-c]pyridine | Anticancer, Neurotropic effects[8] | Derivatives have shown potent anticancer activity, with IC₅₀ values as low as 0.15 µM against certain cancer cell lines.[24] | Kinases, G-protein coupled receptors |
| Pyrano[4,3-b]pyridine | Anticancer, Anti-inflammatory | Data is more limited compared to other isomers, but derivatives have shown promising anticancer activity. | Kinases, Inflammatory pathway enzymes |
| Pyrano[2,3-b]pyridine | Anticancer, Antibacterial | Derivatives have been reported to have cytotoxic effects on cancer cells.[23] | Kinases, Bacterial enzymes |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyranopyridine compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: A generalized workflow for determining cell viability using the MTT assay.
Mechanism of Action: Insights from Molecular Docking
Molecular docking studies have provided valuable insights into the potential molecular targets of pyranopyridine derivatives, particularly their ability to inhibit protein kinases.[25][26][27] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of cancer.
Docking studies of pyrano[3,2-c]pyridine derivatives have shown that they can bind to the ATP-binding pocket of kinases such as VEGFR-2 and HER-2.[5][20] The pyranopyridine scaffold often acts as a hinge-binding motif, forming hydrogen bonds with key amino acid residues in the hinge region of the kinase. The substituents on the pyranopyridine core then extend into other regions of the ATP-binding site, making additional hydrophobic and electrostatic interactions that contribute to the overall binding affinity and selectivity.
Caption: A schematic representation of pyranopyridine derivatives binding to a kinase active site.
Conclusion and Future Directions
The pyranopyridine scaffold represents a versatile and promising platform for the design of novel therapeutic agents. While this guide has focused on the anticancer potential of these compounds, their diverse biological activities warrant further investigation in other therapeutic areas. The comparative analysis of different pyranopyridine isomers, even when inferred from studies on their derivatives, highlights the critical role of the scaffold's geometry and electronic properties in determining biological function.
Future research should focus on the direct, side-by-side comparison of the parent pyranopyridine isomers to establish a definitive baseline for their physicochemical and biological properties. The synthesis and comprehensive characterization, including X-ray crystallography, of this compound and its isomers would provide an invaluable dataset for the medicinal chemistry community. Furthermore, the exploration of a wider range of biological targets will undoubtedly unlock the full therapeutic potential of this privileged heterocyclic system.
References
- 1. 2,3-Dihydro-4H-pyran-4-one synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies | MDPI [mdpi.com]
- 5. fiveable.me [fiveable.me]
- 6. Physicochemical properties of drug | PPT [slideshare.net]
- 7. merckgroup.com [merckgroup.com]
- 8. scribd.com [scribd.com]
- 9. Pharmaceutical Cocrystals and Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. researchgate.net [researchgate.net]
- 12. thescipub.com [thescipub.com]
- 13. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- [webbook.nist.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. spectrabase.com [spectrabase.com]
- 18. researchgate.net [researchgate.net]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Molecular modeling study on Mer kinase inhibitors using 3D-QSAR and docking approaches | Semantic Scholar [semanticscholar.org]
- 26. 3D-QSAR modeling and molecular docking study on Mer kinase inhibitors of pyridine-substituted pyrimidines. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 27. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of Pyranopyridinones: A Comparative Efficacy Guide for Drug Discovery
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The fused heterocyclic scaffold of pyranopyridine has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a detailed comparative analysis of the efficacy of pyranopyridinone derivatives, with a particular focus on their burgeoning potential as anticancer agents. By examining structure-activity relationships (SAR) and presenting key experimental data, this document aims to equip researchers with the insights necessary to navigate the chemical space of these promising compounds and inform the design of next-generation therapeutics.
Introduction: The Therapeutic Promise of the Pyranopyridine Core
The fusion of a pyran ring with a pyridine nucleus gives rise to a class of compounds known as pyranopyridines. The inherent chemical functionalities of this scaffold, including its hydrogen bonding capabilities and defined three-dimensional structure, make it an attractive starting point for the development of novel therapeutic agents.[1] Modifications to the core structure have yielded derivatives with significant antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[2][3] This guide will delve into a comparative analysis of recently synthesized pyranopyridine derivatives to elucidate the structural features that govern their efficacy.
Comparative Efficacy in Oncology: A Focus on Pyrano[3,2-c]pyridine Analogs
Recent research has illuminated the potent anticancer activity of a series of 2-amino-4,8-diaryl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile derivatives.[4][5] These compounds have demonstrated significant cytotoxicity against a panel of human cancer cell lines, including colon (HCT-116), liver (HepG-2), breast (MCF-7), and lung (A-549) cancer.[4] Furthermore, select derivatives have exhibited potent inhibitory activity against key oncogenic kinases, namely Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6]
In Vitro Cytotoxicity: Unveiling Structure-Activity Relationships
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of a selection of pyrano[3,2-c]pyridine derivatives against various cancer cell lines. Doxorubicin and Erlotinib are included as reference compounds.
| Compound | R | R1 | HCT-116 (IC50 µM) | HepG-2 (IC50 µM) | MCF-7 (IC50 µM) | A-549 (IC50 µM) |
| 4a | H | H | >100 | >100 | >100 | >100 |
| 4c | 4-CH3 | 4-CH3 | 85.34 | 92.17 | 79.55 | 88.12 |
| 4f | 4-Cl | 4-Cl | 45.11 | 51.23 | 39.87 | 48.76 |
| 8a | H | H | 1.25 | 1.89 | 0.98 | 1.55 |
| 8b | 4-Cl | 4-Cl | 0.15 | 0.21 | 0.12 | 0.18 |
| Doxorubicin | - | - | 0.81 | 0.75 | 0.69 | 0.92 |
| Erlotinib | - | - | 15.4 | 12.8 | 18.2 | 11.5 |
Data synthesized from a study by Ali et al. (2024).[4][5]
Key Insights from Cytotoxicity Data:
-
Impact of Substitution: Unsubstituted derivative 4a displayed minimal activity. The introduction of electron-donating (methyl, 4c ) or electron-withdrawing (chloro, 4f ) groups on the phenyl rings at positions 4 and 8 resulted in a noticeable increase in cytotoxicity.
-
Superior Potency of Formimidate Derivatives: The conversion of the 2-amino group to an ethyl-N-formimidate moiety in compounds 8a and 8b led to a dramatic enhancement in anticancer activity. Notably, the dichlorinated derivative 8b exhibited exceptional potency, with IC50 values in the nanomolar range, surpassing the efficacy of the standard chemotherapeutic agent doxorubicin across all tested cell lines.[5]
Kinase Inhibition: Targeting Key Oncogenic Pathways
To elucidate the mechanism of action, the most potent compounds were evaluated for their inhibitory activity against EGFR and VEGFR-2, two receptor tyrosine kinases pivotal in cancer cell proliferation, survival, and angiogenesis.
| Compound | EGFR (IC50 µM) | VEGFR-2 (IC50 µM) |
| 8a | 1.21 | 2.65 |
| 8b | 0.23 | 1.88 |
| Erlotinib | 0.18 | - |
Data from Ali et al. (2024).[4][5][6]
Analysis of Kinase Inhibition:
-
Compounds 8a and 8b demonstrated significant inhibitory activity against both EGFR and VEGFR-2.[5][6]
-
Derivative 8b , consistent with its superior cytotoxicity, emerged as a potent dual inhibitor, with an IC50 value for EGFR approaching that of the established EGFR inhibitor, Erlotinib.[5]
The dual inhibition of EGFR and VEGFR-2 by these pyranopyridine derivatives represents a highly desirable therapeutic strategy, as it can simultaneously target tumor cell growth and the formation of new blood vessels that supply the tumor.
Experimental Methodologies: A Guide for Reproducibility
To ensure scientific integrity and facilitate the validation of these findings, detailed experimental protocols are provided below.
General Procedure for the Synthesis of 2-Amino-pyrano[3,2-c]pyridine Derivatives (4a-h)
A mixture of N-sulfonyl-4-piperidone (1 mmol), an appropriate aromatic aldehyde (2 mmol), and malononitrile (1 mmol) in absolute ethanol (20 mL) containing a catalytic amount of piperidine (0.1 mmol) is refluxed for 6-8 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and recrystallized from an appropriate solvent to yield the pure product.[4]
In Vitro Cytotoxicity Evaluation (MTT Assay)
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[4]
In Vitro Kinase Inhibition Assay (ELISA-based)
-
Plate Coating: 96-well plates are coated with the respective kinase substrate.
-
Kinase Reaction: The kinase, test compound at various concentrations, and ATP are added to the wells and incubated to allow the phosphorylation reaction to proceed.
-
Detection: A primary antibody specific for the phosphorylated substrate is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Development: A chromogenic substrate for HRP is added, and the color development is stopped with a stop solution.
-
Absorbance Measurement: The absorbance is read at 450 nm.
-
IC50 Calculation: The IC50 values are determined from the inhibition curves.[4]
Future Directions and Conclusion
The pyranopyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. The remarkable potency of the pyrano[3,2-c]pyridine derivatives, particularly the dual EGFR/VEGFR-2 inhibitor 8b , underscores the therapeutic potential of this chemical class. Future research should focus on:
-
Exploring Isomeric Scaffolds: A systematic investigation into the anticancer activity of other pyranopyridine isomers, including the titular 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one, is warranted to build a comprehensive SAR landscape.
-
In Vivo Efficacy Studies: Promising candidates should be advanced to preclinical animal models to evaluate their in vivo efficacy, pharmacokinetics, and safety profiles.
-
Target Deconvolution: For compounds with potent cytotoxicity but an unknown mechanism of action, target identification studies will be crucial to uncover novel biological targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Path to Clinical Relevance: An In Vivo Comparative Guide for 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one
For Researchers, Scientists, and Drug Development Professionals
The heterocyclic scaffold, 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one, represents a promising starting point for the development of novel therapeutics. Its parent structures, the pyranopyridines, have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial properties. However, the journey from a promising molecular structure to a clinically validated therapeutic is fraught with challenges, the most critical of which is the transition from in vitro activity to in vivo efficacy. This guide provides a comprehensive framework for the in vivo validation of this compound, leveraging comparative data from structurally related compounds to inform experimental design and benchmark potential outcomes.
The Therapeutic Landscape of Pyranopyridines: A Foundation for In Vivo Investigation
The therapeutic potential of the pyranopyridine core is well-documented across multiple disease areas. Understanding this landscape is crucial for designing a targeted in vivo validation strategy for our lead compound, this compound.
Anticancer Potential: Numerous studies have highlighted the cytotoxic effects of pyranopyridine derivatives against a variety of cancer cell lines, including those of the breast, lung, colon, and liver.[1][2] Mechanistically, these compounds have been shown to act as inhibitors of key signaling molecules such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both critical drivers of tumor growth and angiogenesis.[1][2]
Anti-Inflammatory Activity: The anti-inflammatory properties of pyridine and pyran-based compounds are also well-established.[3] These effects are often mediated through the inhibition of pro-inflammatory pathways, such as the NF-κB signaling cascade, which plays a pivotal role in the inflammatory response.[3][4]
Efflux Pump Inhibition: In the realm of infectious diseases, pyranopyridine derivatives have emerged as potent inhibitors of bacterial efflux pumps, particularly the Resistance-Nodulation-Division (RND) family of transporters in Gram-negative bacteria.[5][6] By blocking these pumps, these compounds can restore the efficacy of existing antibiotics that are otherwise expelled from the bacterial cell.[6][7]
Given this diverse bioactivity profile, a robust in vivo validation plan for this compound should initially focus on the most promising and well-supported therapeutic area, which, based on available literature, appears to be oncology.
Comparative In Vivo Efficacy: Learning from Analogs
Direct in vivo data for this compound is not yet publicly available. Therefore, we will draw upon the in vivo performance of structurally similar compounds to establish a benchmark for our validation studies.
Case Study 1: Pyrano-Pyridine Hybrid (Compound 3b) in a Xenograft Tumor Model
A study detailing the in vitro and in vivo activity of a pyrano-pyridine hybrid, referred to as Compound 3b, provides a valuable comparator.[8]
| Parameter | In Vitro Activity (Compound 3b) [8] | In Vivo Activity (Compound 3b) [8] |
| Assay | Antiproliferative MTT Assay | Antitumor Activity in Xenograft Model |
| Cell Lines | Huh-7, A549, MCF-7 | N/A |
| IC50 | 0.21 µM (Huh-7), 0.33 µM (A549), 0.46 µM (MCF-7) | N/A |
| Animal Model | N/A | Nude mice bearing Huh-7 xenografts |
| Treatment | N/A | 50 mg/kg, intraperitoneal injection |
| Outcome | Potent inhibition of cancer cell proliferation | Significant reduction in tumor size |
This data demonstrates a strong correlation between the in vitro antiproliferative activity of a pyranopyridine derivative and its in vivo antitumor efficacy, providing a solid rationale for progressing this compound to similar in vivo models.
Case Study 2: Pyridylpiperazine Efflux Pump Inhibitor (BDM91288) in a Murine Infection Model
For exploring the potential of our lead compound in infectious diseases, the in vivo validation of BDM91288, a pyridylpiperazine-based AcrB efflux pump inhibitor, offers a relevant protocol.[6][9]
| Parameter | In Vivo Activity (BDM91288) [6][9] |
| Animal Model | Murine model of K. pneumoniae lung infection |
| Treatment | Oral administration of BDM91288 in combination with levofloxacin |
| Outcome | Significant potentiation of levofloxacin's in vivo efficacy |
This study highlights the potential of pyranopyridine-like scaffolds to act as adjunctive therapies to combat antibiotic resistance, a critical area of unmet medical need.
Proposed In Vivo Validation Plan for this compound
Based on the promising anticancer activity of related compounds, the initial in vivo validation of this compound will focus on its efficacy in a cancer xenograft model.
Experimental Workflow
Caption: Proposed workflow for the in vivo validation of this compound.
Detailed Experimental Protocols
A. Human Cancer Cell Line Xenograft Model
This protocol is adapted from established methodologies for in vivo efficacy studies in xenograft mouse models.[10][11][12]
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Materials:
-
Human cancer cell line with demonstrated in vitro sensitivity to the test compound (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Female athymic nude mice (6-8 weeks old).
-
Matrigel.
-
This compound (formulated for in vivo administration).
-
Vehicle control.
-
Positive control (e.g., a standard-of-care chemotherapeutic agent for the selected cancer type).
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of inoculation, harvest cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Positive control
-
-
Drug Administration: Administer the test compound, vehicle, and positive control according to a predetermined schedule (e.g., daily, every other day) and route (e.g., oral gavage, intraperitoneal injection). The choice of dose levels should be informed by preliminary maximum tolerated dose (MTD) studies.
-
Efficacy and Toxicity Assessment:
-
Continue to measure tumor volume throughout the study.
-
Monitor animal body weight and general health daily as indicators of toxicity.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
B. Patient-Derived Xenograft (PDX) Model
For a more clinically relevant assessment, a PDX model can be employed.[12][13]
Objective: To evaluate the efficacy of this compound in a model that more accurately recapitulates the heterogeneity of human tumors.
Procedure: The procedure is similar to the cell line xenograft model, with the key difference being the source of the tumor tissue. Instead of a cultured cell line, small fragments of a patient's tumor are directly implanted into immunocompromised mice.[13] This approach preserves the original tumor architecture and microenvironment to a greater extent.
Mechanistic Insights and Pathway Analysis
To complement the in vivo efficacy data, it is essential to investigate the underlying mechanism of action. Based on the activities of related pyranopyridine compounds, several key signaling pathways should be investigated.
Caption: Potential mechanism of action via inhibition of Receptor Tyrosine Kinase (RTK) signaling.
Post-treatment tumor samples from the in vivo studies should be analyzed for modulation of these pathways using techniques such as Western blotting, immunohistochemistry, and gene expression analysis.
Conclusion and Future Directions
The in vivo validation of this compound is a critical step in realizing its therapeutic potential. By leveraging a comparative approach informed by the performance of structurally related compounds, researchers can design robust and efficient in vivo studies. The proposed experimental plan, focusing initially on oncology, provides a clear path forward. Positive results from these studies would not only validate the therapeutic potential of this specific compound but also pave the way for the development of a new class of pyranopyridine-based medicines. Future work should also explore the potential of this scaffold in inflammatory diseases and as an antibiotic adjuvant, further broadening its therapeutic applications.
References
- 1. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
- 5. Optimization of a novel series of pyranopyridine RND efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Pyridylpiperazine efflux pump inhibitor boosts in vivo antibiotic efficacy against K. pneumoniae [ouci.dntb.gov.ua]
- 10. Systematic Repurposing Screening in Xenograft Models Identifies Approved Drugs with Novel Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zkbymed.com [zkbymed.com]
A Comparative Guide to the Synthesis of Pyranopyridinone Scaffolds: Strategies, Mechanisms, and Experimental Insights
The pyranopyridinone core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The efficient construction of this scaffold is, therefore, a significant focus in medicinal chemistry and drug discovery. This guide provides a comparative analysis of the primary synthetic routes to pyranopyridinones, offering researchers, scientists, and drug development professionals a comprehensive overview of the available methodologies. We will delve into the mechanistic underpinnings of each approach, present comparative experimental data, and provide detailed protocols for key transformations.
The Strategic Landscape of Pyranopyridinone Synthesis
The synthesis of pyranopyridinones can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of a particular route often depends on the desired substitution pattern, the availability of starting materials, and the emphasis on factors such as reaction efficiency, atom economy, and environmental impact ("green chemistry"). The most prominent approaches include:
-
Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single synthetic operation to form a complex product, offering high atom economy and operational simplicity.
-
Domino Reactions: A sequence of intramolecular reactions that occur under the same reaction conditions without the isolation of intermediates, leading to the rapid construction of complex molecular architectures.
-
Catalytic Approaches: The use of various catalysts, including metal nanoparticles, organocatalysts, and solid acids, to promote the efficient and selective formation of the pyranopyridinone ring system.
In-Depth Analysis of Synthetic Routes
Multi-component Reactions (MCRs): A Convergent and Efficient Approach
Multi-component reactions represent a powerful and highly convergent strategy for the synthesis of pyranopyridinone derivatives.[1][2][3] These one-pot reactions are prized for their ability to generate molecular complexity from simple, readily available starting materials in a single step, minimizing waste and purification efforts.[4] A common MCR approach for the synthesis of pyran-annulated systems involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a suitable pyrazolone, barbituric acid, or other active hydrogen-containing heterocycle.[5][6]
Mechanism of a Typical Three-Component Reaction:
The reaction generally proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound to form an arylidene intermediate. This is followed by a Michael addition of the enolizable C-H acid (e.g., a pyrazolone or barbituric acid derivative) to the electron-deficient double bond of the arylidene. The resulting intermediate then undergoes an intramolecular cyclization and subsequent dehydration to afford the final pyranopyridinone product.[5]
Diagrammatic Representation of a Three-Component Reaction:
References
- 1. Multicomponent synthesis of novel functionalized spiroindenopyridotriazine-4H-pyrans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemcom.com [echemcom.com]
- 6. Review on advancements of pyranopyrazole: synthetic routes and their medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: Evaluating 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one Against Established PARP-1 Inhibitors
Introduction: The Therapeutic Potential of the Pyrano[3,2-b]pyridine Scaffold
The relentless pursuit of novel therapeutic agents has led researchers to explore diverse heterocyclic scaffolds, among which the pyranopyridine core has emerged as a structure of significant interest. The fused pyran and pyridine ring system, as seen in 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one, provides a unique three-dimensional architecture for molecular interactions.[1] This scaffold is not merely a synthetic curiosity; derivatives have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, anti-cancer properties.[2][3] Studies on related pyranopyridine derivatives have revealed potent anti-proliferative effects against various human cancer cell lines, such as MCF-7 (breast) and HCT116 (colon), suggesting the potential for enzyme inhibition in critical cancer-related pathways.[1][4]
This guide provides a comprehensive framework for benchmarking this compound, a representative of this promising class, against known, clinically relevant inhibitors. We will focus on a specific, high-impact oncology target to illustrate a rigorous, multi-tiered validation workflow, from direct enzymatic inhibition to cellular mechanism of action.
Rationale for Target Selection: Poly(ADP-ribose) Polymerase-1 (PARP-1)
The causality behind selecting an appropriate target is paramount for a successful benchmarking study. While pyranopyridine derivatives have been investigated against multiple kinases like EGFR and VEGFR-2, structurally similar compounds, specifically pyrano[2,3-d]pyrimidine-2,4-diones, have recently been identified as exceptionally potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[4][5][6] PARP-1 is a critical enzyme in the base excision repair (BER) pathway, a mechanism cells use to repair single-strand DNA breaks (SSBs).[6]
In many cancers, other DNA repair pathways, such as homologous recombination (HR), are already compromised (e.g., in BRCA1/2-mutated cancers). Inhibiting PARP-1 in these cells prevents the repair of SSBs, which then deteriorate into more lethal double-strand breaks during replication. Without a functional HR pathway to repair them, the cell undergoes apoptosis. This concept, known as synthetic lethality, has made PARP inhibitors a successful class of targeted therapies.
Given the strong performance of related heterocyclic scaffolds against PARP-1, it is a logical and high-potential target for evaluating this compound.[4][6] For this guide, we will benchmark our test compound against Olaparib , a clinically approved and widely used PARP-1 inhibitor.[4][6]
Caption: The role of PARP-1 in DNA repair and the mechanism of its inhibition.
Benchmarking Workflow: A Multi-Faceted Approach
To generate a robust and reliable comparison, a tiered experimental approach is necessary. This workflow ensures that the compound's activity is validated from the molecular level up to a complex cellular environment. Each stage serves as a self-validating checkpoint for the next.
Caption: A tiered workflow for benchmarking a novel PARP-1 inhibitor.
Experimental Protocols
The following protocols are designed to be self-validating by including the reference inhibitor (Olaparib) and appropriate vehicle controls (e.g., DMSO) in every experiment.
In Vitro PARP-1 Enzymatic Inhibition Assay (IC50 Determination)
This assay directly measures the ability of the test compound to inhibit PARP-1 enzymatic activity.
-
Principle: A chemiluminescent assay format quantifies the amount of NAD+ consumed by PARP-1 during the auto-PARylation reaction. Lower signal indicates higher PARP-1 activity (more NAD+ consumed).
-
Materials:
-
Recombinant Human PARP-1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (provided in commercial kits)
-
NAD+ solution
-
PARP-1 Assay Buffer
-
Test Compound and Olaparib (serial dilutions in DMSO)
-
Developing reagents (e.g., from a kit like the Universal PARP Assay Kit)
-
Luminometer
-
-
Step-by-Step Protocol:
-
Prepare serial dilutions of this compound and Olaparib in DMSO, then dilute further in assay buffer. A typical final concentration range would be 0.1 nM to 50 µM.
-
To each well of the histone-coated plate, add 25 µL of assay buffer.
-
Add 5 µL of the diluted compound or control (Olaparib for positive control, DMSO for negative control/max signal).
-
Add 10 µL of the PARP-1 enzyme/activated DNA mixture to each well to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of NAD+ solution to start the PARylation reaction. Incubate for another 60 minutes.
-
Follow the kit manufacturer's instructions to add developing reagents that will generate a chemiluminescent signal inversely proportional to PARP-1 activity.
-
Read the plate on a luminometer.
-
Calculate the percent inhibition for each concentration relative to the DMSO control and plot the data using non-linear regression to determine the IC50 value.
-
Cell-Based Anti-Proliferation Assay (GI50 Determination)
This assay determines the compound's effect on the growth of cancer cells, providing a measure of its potency in a biological system.
-
Principle: An MTS or MTT assay measures the metabolic activity of living cells. A reduction in signal corresponds to a decrease in cell viability or proliferation.
-
Cell Line Selection: Use a homologous recombination-deficient (HRD) cancer cell line, such as MDA-MB-436 (BRCA1 mutant breast cancer), where PARP-1 inhibition is expected to be synthetically lethal.
-
Step-by-Step Protocol:
-
Seed MDA-MB-436 cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and Olaparib in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds or controls (DMSO vehicle).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well.
-
Incubate for 2-4 hours until a color change is apparent.
-
Read the absorbance at 490 nm using a plate reader.
-
Normalize the data to the DMSO-treated wells and plot a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
-
Cellular Target Engagement via Western Blot
This protocol confirms that the compound inhibits PARP-1 inside the cell by measuring the levels of PARylation.
-
Principle: PARP-1 inhibition prevents the formation of poly(ADP-ribose) (PAR) chains on substrate proteins. A Western blot using an anti-PAR antibody can visualize this effect.
-
Step-by-Step Protocol:
-
Seed MDA-MB-436 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound and Olaparib at concentrations around their respective GI50 values (e.g., 1x and 5x GI50) for 4-6 hours. Include a DMSO vehicle control.
-
Optional but recommended: Induce mild DNA damage with a low dose of an agent like H2O2 for the final 30 minutes of treatment to stimulate PARP-1 activity.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with a primary antibody against PAR.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A significant reduction in the PAR signal in compound-treated lanes compared to the DMSO control indicates successful target engagement.
-
Data Interpretation & Comparison
All quantitative data should be summarized for a clear head-to-head comparison. The goal is to see a correlation between direct enzyme inhibition and cellular anti-proliferative activity.
| Compound | Target | Assay Type | IC50 / GI50 (nM) [Hypothetical Data] |
| Olaparib (Reference) | PARP-1 | In Vitro Enzymatic | 5.8 |
| Cell Proliferation (MDA-MB-436) | 15.2 | ||
| This compound | PARP-1 | In Vitro Enzymatic | 25.5 |
| Cell Proliferation (MDA-MB-436) | 78.0 |
In this hypothetical example, the test compound is a potent inhibitor of PARP-1, albeit approximately 4-5 times less potent than the clinical drug Olaparib in both enzymatic and cellular assays. The Western blot results would be expected to show a corresponding decrease in PARylation levels at the GI50 concentrations, confirming the mechanism of action.
Conclusion
This guide outlines a rigorous, scientifically-grounded workflow for benchmarking the novel scaffold this compound against the established PARP-1 inhibitor, Olaparib. By progressing from direct enzyme kinetics to cellular proliferation and target engagement, researchers can build a comprehensive and trustworthy profile of their compound's activity.[7] This multi-tiered approach, rooted in the principles of causality and self-validation, is essential for identifying promising new therapeutic candidates and understanding their mechanism of action in the complex landscape of drug discovery.
References
- 1. Buy this compound | 405174-48-3 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. Discovery of pyrano[2,3- d ]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10321G [pubs.rsc.org]
- 5. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Validating Target Engagement of 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one in Living Cells
This guide provides a comprehensive comparison of two distinct and powerful methodologies for confirming the intracellular target engagement of the novel heterocyclic compound, 2,3-dihydro-4H-pyrano[3,2-b]pyridin-4-one. As a compound with demonstrated biological activities but without a universally defined molecular target, direct validation of its physical interaction with intracellular proteins is a critical step in elucidating its mechanism of action and advancing it through the drug discovery pipeline[1].
We will explore a label-free biophysical method, the Cellular Thermal Shift Assay (CETSA), and a highly sensitive, engineered bioluminescence-based method, the NanoBRET™ Target Engagement Assay. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind choosing the appropriate assay for your research goals.
The Imperative of Target Engagement Validation
Phenotypic screening can identify compounds that produce a desired biological effect, but it does not reveal the direct molecular target. A compound's efficacy may stem from off-target effects, metabolism into an active form, or indirect modulation of a pathway. Validating target engagement—confirming direct, physical binding between a drug and its protein target within the complex milieu of a living cell—is the cornerstone of building a robust pharmacological case for a compound. It provides unequivocal evidence that the molecule reaches its intended destination and interacts with it, a prerequisite for mechanism-of-action studies and lead optimization.
The following sections will compare two gold-standard techniques to achieve this validation for this compound.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that operates on the principle of ligand-induced thermal stabilization[2]. When a protein binds to a ligand (such as our compound of interest), its conformational stability increases, making it more resistant to thermal denaturation. By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble target protein remaining, we can directly observe this stabilization as a "thermal shift"[3][4].
Core Principle & Causality
The fundamental premise of CETSA is that the energy required to unfold a protein-ligand complex is greater than that required to unfold the protein alone. This increased thermal stability is a direct proxy for binding. The assay is performed in intact cells, preserving the native protein conformation, post-translational modifications, and the influence of endogenous cofactors, thus offering a highly physiologically relevant measure of target engagement[3].
Experimental Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

